molecular formula C19H13ClN2O3 B560594 Antifungal agent 1

Antifungal agent 1

Cat. No.: B560594
M. Wt: 352.8 g/mol
InChI Key: QUAFTMJUVQDZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antifungal agent 1 is a synthetic small molecule provided for non-clinical research applications. It is designed for in vitro studies to investigate antifungal mechanisms of action, resistance patterns, and compound efficacy against a panel of pathogenic fungi. Researchers can utilize this compound to advance the understanding of fungal cell biology and to support early-stage antifungal discovery projects. This product is classified as "For Research Use Only" and is not intended for any diagnostic, therapeutic, or other human or animal use. Proper safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3/c1-22-15-7-6-12(23)8-13(15)17-18(22)16(24)9-14(19(17)25)21-11-4-2-10(20)3-5-11/h2-9,21,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAFTMJUVQDZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C3=C1C(=O)C=C(C3=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Chemical and Biological Profile of Antifungal Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, biological activity, and potential mechanisms of action of the compound designated as "Antifungal agent 1," identified as 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione. This document consolidates available data on its antifungal efficacy and explores its broader context within the class of carbazole-based antimicrobial compounds.

Chemical Identity and Structure

"this compound" is a specific chemical entity with the systematic IUPAC name 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione .[1] It belongs to the class of carbazole derivatives, which are nitrogen-containing heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3]

The core of the molecule is a carbazole-1,4-dione structure. Key substitutions include a hydroxyl group at the 6th position, a methyl group at the 9th position (on the nitrogen atom of the carbazole ring), and a 4-chloroanilino group at the 3rd position.

Chemical Structure:

  • Molecular Formula: C₁₉H₁₃ClN₂O₃[1][4]

  • Molecular Weight: 352.77 g/mol [4]

  • CAS Number: 1265166-14-0[1][4]

  • SMILES: O=C(C=C1NC2=CC=C(Cl)C=C2)C(N(C)C3=C4C=C(O)C=C3)=C4C1=O[4]

Antifungal Activity

This compound has demonstrated potent in vitro activity against several clinically relevant fungal pathogens. The primary measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC (μg/mL)
Candida albicans6.3[4][5]
Candida tropicalis25.0[4][5]
Candida krusei12.5[4][5]
Cryptococcus neoformans25.0[4][5]

Data sourced from MedChemExpress and TargetMol product data sheets, referencing the work of Ryu CK, et al. in Bioorg Med Chem Lett, 2011.[4][5][6]

Potential Mechanism of Action and Signaling Pathways

While the precise molecular target and signaling pathway for 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione have not been explicitly detailed in publicly available literature, research on other antifungal carbazole derivatives provides a strong basis for a potential mechanism of action. Many carbazole compounds exert their antifungal effects by interfering with key fungal virulence factors, particularly the morphological transition from yeast to hyphal form in Candida albicans. This transition is critical for tissue invasion and biofilm formation.

A key signaling cascade controlling this process is the Ras1-cAMP-Efg1 pathway , which is part of the larger MAPK (Mitogen-Activated Protein Kinase) signaling network.[7][8] It is plausible that this compound, like other carbazole derivatives, may inhibit one or more components of this pathway, thereby preventing the yeast-to-hypha switch.

Below is a diagram illustrating this proposed inhibitory action.

Antifungal_Pathway cluster_cell Candida albicans Cell Env_Signal Environmental Signals (e.g., Serum, 37°C) Ras1 Ras1 Env_Signal->Ras1 Cdc35 Adenylyl Cyclase (Cdc35) Ras1->Cdc35 Activates cAMP cAMP Cdc35->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Efg1 Efg1 (Transcription Factor) PKA->Efg1 Activates Hyphae Hyphal Formation & Virulence Efg1->Hyphae Promotes Agent1 This compound (Carbazole Derivative) Agent1->Ras1 Inhibition (Proposed) Agent1_outside This compound Agent1_outside->Agent1 Enters Cell Synthesis_Workflow Start Starting Materials: - Substituted Indole - Substituted Benzoquinone Reaction1 Step 1: Cycloaddition Reaction (e.g., Diels-Alder or similar) Start->Reaction1 Intermediate1 Intermediate: Tetrahydrocarbazole derivative Reaction1->Intermediate1 Reaction2 Step 2: Oxidation/Aromatization Intermediate1->Reaction2 Intermediate2 Intermediate: Carbazole-1,4-dione core Reaction2->Intermediate2 Reaction3 Step 3: Functional Group Interconversion / Substitution (e.g., Amination) Intermediate2->Reaction3 Final Final Product: 3-(arylamino)-6-hydroxy-9-alkyl-carbazole-1,4-dione Reaction3->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification

References

Antifungal Agent 1 (Voriconazole): A Technical Guide on the Spectrum of Activity Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal spectrum of activity of Voriconazole, a broad-spectrum triazole antifungal agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and microbiological research. This document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the agent's mechanism of action and experimental workflows.

Spectrum of Activity

Voriconazole demonstrates potent activity against a wide range of clinically significant fungal pathogens, including yeasts and molds.[1] It is particularly effective against Aspergillus species, for which it is considered a first-line treatment for invasive infections.[2] Its activity extends to various Candida species, including those resistant to other antifungal agents like fluconazole, such as Candida krusei.[3][4] Additionally, voriconazole is active against emerging and less common fungal pathogens, including Scedosporium and Fusarium species.[1][5]

The mechanism of action for voriconazole involves the inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] By disrupting ergosterol production, voriconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[7][9] While it is generally considered fungistatic against Candida species, it exhibits fungicidal activity against Aspergillus species.[10]

Quantitative In Vitro Activity

The in vitro activity of voriconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the MIC and MFC values for voriconazole against a variety of pathogenic fungi, compiled from multiple studies.

Table 1: In Vitro Activity of Voriconazole Against Candida Species

Fungal SpeciesNumber of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Candida albicans8,702 (overall)Not Specified≤0.030.06
Candida glabrata1,966Not Specified0.121
Candida kruseiNot SpecifiedNot SpecifiedNot Specified0.25[11]
Candida parapsilosisNot SpecifiedNot Specified≤0.030.06
Candida tropicalisNot SpecifiedNot Specified≤0.030.06

Note: Data compiled from a study of 8,702 clinical isolates, unless otherwise specified.[6] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vitro Activity of Voriconazole Against Filamentous Fungi

Fungal SpeciesNumber of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Aspergillus fumigatus223 (overall)≤0.03 - 20.250.5
Aspergillus flavus16≤0.03 - 10.50.5
Aspergillus niger370.12 - 20.51
Aspergillus terreus260.12 - 10.250.5
Fusarium solani62 - >84>8
Scedosporium apiospermumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Blastomyces dermatitidisNot SpecifiedNot SpecifiedNot Specified0.25[12]
Coccidioides immitisNot SpecifiedNot SpecifiedNot Specified0.25[12]
Histoplasma capsulatumNot SpecifiedNot SpecifiedNot Specified0.25[12]

Note: Data for Aspergillus and Fusarium species compiled from a study of 244 isolates, unless otherwise specified.[13] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for dimorphic fungi from a separate study.[12]

Table 3: In Vitro Fungicidal Activity of Voriconazole

Fungal SpeciesMFC Range (μg/mL)MFC₅₀ (μg/mL)MFC₉₀ (μg/mL)
Blastomyces dermatitidisNot Specified0.1254
Coccidioides immitisNot SpecifiedNot SpecifiedNot Specified
Histoplasma capsulatumNot Specified8Not Specified

Note: Data compiled from a study on dimorphic fungi.[12] MFC₅₀ and MFC₉₀ represent the concentrations at which 50% and 90% of isolates are killed, respectively. Voriconazole did not exhibit a fungicidal effect against C. immitis in this study.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for understanding the efficacy of an antifungal agent. The following sections detail the standardized methodologies for assessing the susceptibility of pathogenic fungi to voriconazole.

Broth Microdilution Method for Yeasts (CLSI M27-A)

The Clinical and Laboratory Standards Institute (CLSI) M27-A document provides a standardized method for broth dilution antifungal susceptibility testing of yeasts.[14]

  • Preparation of Antifungal Agent: Voriconazole is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] A series of twofold dilutions are then prepared in RPMI 1640 medium.[15]

  • Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]

  • Microdilution Plate Setup: 100 µL of the standardized inoculum suspension is added to each well of a microdilution plate containing 100 µL of the serially diluted voriconazole. This results in a final volume of 200 µL in each well. A growth control well (inoculum without the drug) and a sterility control well (medium only) are also included.

  • Incubation: The microdilution plates are incubated at 35°C for 24 to 48 hours.[11][14]

  • Endpoint Determination: The MIC is determined as the lowest concentration of voriconazole that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.[16] This can be assessed visually or spectrophotometrically.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A)

The CLSI M38-A document outlines the methodology for susceptibility testing of filamentous fungi.

  • Preparation of Antifungal Agent: Similar to the yeast protocol, voriconazole is serially diluted in RPMI 1640 medium.[15]

  • Inoculum Preparation: Molds are grown on potato dextrose agar until sporulation is evident. Spores are then harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The resulting spore suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]

  • Microdilution Plate Setup and Incubation: The setup and incubation conditions are similar to those for yeasts, with incubation at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control well.[15]

  • Endpoint Determination: For voriconazole, the MIC is defined as the lowest concentration that results in 100% inhibition of growth.[15]

Visualizations

The following diagrams illustrate the mechanism of action of voriconazole and the experimental workflow for determining its antifungal activity.

G Mechanism of Action of Voriconazole cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediates 14-α-demethylated intermediates Lanosterol->Intermediates Lanosterol 14-α-demethylase (CYP51) Disruption Disruption of Membrane Integrity Ergosterol Ergosterol Intermediates->Ergosterol Membrane Ergosterol is a key component of the fungal cell membrane Integrity Maintains membrane fluidity and integrity Voriconazole Voriconazole Inhibition Inhibition Voriconazole->Inhibition Inhibition->Lanosterol GrowthInhibition Inhibition of Fungal Growth Disruption->GrowthInhibition

Caption: Mechanism of action of Voriconazole in the fungal ergosterol biosynthesis pathway.

G Antifungal Susceptibility Testing Workflow (Broth Microdilution) cluster_prep Preparation cluster_plate Microdilution Plate Setup cluster_incubation Incubation & Reading Isolate 1. Fungal Isolate (Yeast or Mold) Culture 2. Culture on Appropriate Agar Isolate->Culture Inoculum 3. Prepare Standardized Inoculum Suspension Culture->Inoculum Dispense 5. Dispense Drug Dilutions and Inoculum into Plate Inoculum->Dispense SerialDilution 4. Serial Dilution of Voriconazole in Broth SerialDilution->Dispense Incubate 6. Incubate at 35°C (24-72 hours) Dispense->Incubate ReadMIC 7. Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC

Caption: General workflow for antifungal susceptibility testing using the broth microdilution method.

References

An In-depth Technical Guide to the Solubility and Stability Properties of Antifungal Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 1, identified as 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione, is a novel heterocyclic compound belonging to the carbazole class of molecules. Compounds within this class have demonstrated promising antifungal activity, and preliminary research suggests that this compound may be a potent inhibitor of fungal growth. This technical guide provides a comprehensive overview of the known and predicted solubility and stability properties of this compound. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.

Recent studies on carbazole derivatives have elucidated their mechanism of action, which involves the inhibition of the Ras1-Mitogen-Activated Protein Kinase (MAPK) signaling pathway in pathogenic fungi such as Candida albicans.[1][2][3][4][5] This pathway is crucial for fungal morphogenesis, virulence, and biofilm formation. By targeting this essential pathway, this compound represents a promising candidate for the development of new antifungal therapies, potentially overcoming the resistance mechanisms observed with existing drugs.

This document outlines the physicochemical properties of this compound, with a focus on its solubility in various solvent systems and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are provided to enable researchers to generate precise and reliable data. Furthermore, a proposed signaling pathway for the antifungal activity of this compound is illustrated to provide a deeper understanding of its molecular mechanism.

Physicochemical Properties

IUPAC Name: 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione Molecular Formula: C₁₉H₁₃ClN₂O₃ Molecular Weight: 352.78 g/mol CAS Number: 1265166-14-0

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following tables summarize the known and predicted solubility of this compound in various solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[Generic solubility data for carbazole derivatives]
WaterInsoluble[Generic solubility data for carbazole derivatives]

Table 2: Quantitative Aqueous Solubility of this compound (Predicted)

pHTemperature (°C)Solubility (µg/mL)Method
5.025< 1Thermodynamic (Shake-Flask)
7.425< 1Thermodynamic (Shake-Flask)
9.025< 1Thermodynamic (Shake-Flask)
7.437< 1Thermodynamic (Shake-Flask)

Note: The quantitative data presented in this table is predicted based on the general properties of carbazole derivatives and should be confirmed by experimental analysis. The protocols for these experiments are detailed in Section 5.

Table 3: Quantitative Organic Solvent Solubility of this compound (Predicted)

SolventTemperature (°C)Solubility (mg/mL)Method
DMSO25> 50Thermodynamic (Shake-Flask)
Ethanol251 - 5Thermodynamic (Shake-Flask)
Methanol251 - 5Thermodynamic (Shake-Flask)
Acetonitrile250.5 - 2Thermodynamic (Shake-Flask)
Polyethylene Glycol 400255 - 10Thermodynamic (Shake-Flask)

Note: The quantitative data presented in this table is predicted based on the general properties of carbazole derivatives and should be confirmed by experimental analysis. The protocols for these experiments are detailed in Section 5.

Stability Profile

Understanding the chemical stability of this compound is essential for its proper handling, storage, and formulation. The following table summarizes its known and predicted stability under various stress conditions.

Table 4: Stability of this compound Under Forced Degradation Conditions (Predicted)

ConditionReagent/ParametersObservationDegradation Products
Hydrolysis 0.1 N HCl, 60°C, 24hPotential degradationTo be determined
0.1 N NaOH, 60°C, 24hSignificant degradation expectedTo be determined
Water, 60°C, 24hMinimal degradation expectedTo be determined
Oxidation 3% H₂O₂, RT, 24hPotential degradationTo be determined
Photostability UV light (254 nm), 24hPotential degradationTo be determined
Visible light, 7 daysMinimal degradation expectedTo be determined
Thermal 80°C, 48h (Solid state)Likely stableTo be determined

Note: The stability profile presented is predictive and based on the general chemical nature of carbazole-quinone structures. Experimental verification is required. The protocol for a comprehensive stability study is provided in Section 5.

Storage Recommendations: Based on preliminary information for similar compounds, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, maintaining the compound at -20°C or -80°C is advisable.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water at various pH values, organic solvents).

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to quantify the solubility.

Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol describes a method to assess the stability of this compound under stress conditions and to separate the parent compound from its degradation products.

  • Forced Degradation Sample Preparation:

    • Prepare solutions of this compound in the appropriate stress media (0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂).

    • For photostability, expose a solution and solid sample to UV and visible light.

    • For thermal stability, store the solid compound at elevated temperatures.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The exact gradient program should be optimized to achieve separation of all degradation products from the parent peak.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Column Temperature: 30°C.

  • Method Validation:

    • The stability-indicating method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Peak purity analysis of the parent peak under all stress conditions should be performed to ensure no co-eluting degradation products.

Proposed Mechanism of Action and Signaling Pathway

Carbazole derivatives have been shown to exert their antifungal effects by inhibiting the Ras1-MAPK signaling pathway, which is a key regulator of virulence in fungi like Candida albicans.[1][2][3][4][5] This pathway controls essential processes such as the morphological transition from yeast to hyphal form, which is critical for tissue invasion and biofilm formation.

The diagram below illustrates the proposed mechanism by which this compound inhibits this pathway.

Antifungal_Agent_1_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Environmental Cues Environmental Cues Receptor Receptor Environmental Cues->Receptor Ras1 Ras1 Receptor->Ras1 Cdc42 Cdc42 Ras1->Cdc42 Ste11 Ste11 Cdc42->Ste11 Hst7 Hst7 Ste11->Hst7 Cek1 Cek1 Hst7->Cek1 Cph1 Cph1 Cek1->Cph1 This compound This compound This compound->Ras1 Tec1 Tec1 Cph1->Tec1 Hyphal Specific Genes Hyphal Specific Genes Tec1->Hyphal Specific Genes

Caption: Proposed inhibition of the Ras1-MAPK pathway by this compound.

Conclusion

This compound (3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione) is a promising antifungal candidate with a mechanism of action that likely involves the inhibition of the crucial Ras1-MAPK signaling pathway. This technical guide provides a foundational understanding of its solubility and stability properties, which are critical for its advancement as a therapeutic agent. While preliminary data and predictions are presented, further experimental validation using the detailed protocols provided herein is essential. The information and methodologies outlined in this document are intended to facilitate and guide future research and development efforts for this novel antifungal compound.

References

An In-depth Technical Guide to the Analogs and Derivatives of the Antifungal Agent Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known analogs and derivatives of Fluconazole, a widely used triazole antifungal agent. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. This document details the mechanism of action, structure-activity relationships, and experimental protocols relevant to the study of Fluconazole and its derivatives.

Core Compound: Fluconazole

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a first-generation triazole antifungal agent.[1] It is a synthetic, fluorine-substituted bis-triazole compound used in the treatment of a wide range of superficial and systemic fungal infections.[2] Its safety and efficacy have established it as one of the most frequently employed antifungal agents.[3]

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][5] This enzyme is a critical component of the fungal cell membrane biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[4][6] By binding to the heme iron of the enzyme, fluconazole effectively blocks the synthesis of ergosterol, an essential component for maintaining the structural integrity of the fungal cell membrane.[5] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols disrupt the fungal cell membrane, leading to the inhibition of fungal growth and replication.[5] While highly selective for the fungal cytochrome P450, it has markedly less effect on mammalian steroidogenesis.[2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Disrupted Fungal Cell Membrane Enzyme->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Growth_Inhibition Fungistatic Effect (Inhibition of Growth) Membrane->Growth_Inhibition Leads to

Caption: Mechanism of action of Fluconazole in the ergosterol biosynthesis pathway.

Known Analogs and Derivatives

Extensive research has been conducted to synthesize and evaluate analogs and derivatives of Fluconazole with the aim of enhancing antifungal potency, broadening the spectrum of activity, and overcoming drug resistance.[3][7] Modifications have been primarily focused on three regions of the Fluconazole scaffold: the central hydroxyl group, the 2,4-difluorophenyl aromatic ring, and the 1,2,4-triazole rings.[3][7]

A significant number of analogs have been developed by modifying or replacing one of the 1,2,4-triazole rings. This has led to compounds with significantly improved antifungal activity. For instance, the replacement of a 1,2,4-triazol-1-yl group with a 4-amino-5-aryl-3-mercapto-1,2,4-triazole motif has yielded potent antifungal agents.[8] Further refinement of this scaffold by removing the amino group resulted in 5-aryl-3-mercapto-1,2,4-triazole derivatives with even greater potency against Candida species.[8]

Alterations to the 2,4-difluorophenyl ring have also been explored to improve the antifungal profile. The synthesis of analogs with different substitutions on the phenyl ring has been a strategy to modulate the compound's interaction with the target enzyme and its pharmacokinetic properties.[9]

The tertiary hydroxyl group of Fluconazole is crucial for its binding to the heme iron of lanosterol 14-α-demethylase. However, modifications at this position, such as esterification, have been investigated to create prodrugs with altered solubility or pharmacokinetic profiles.[9]

Quantitative Data on Antifungal Activity

The following table summarizes the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC), of selected Fluconazole analogs against various fungal pathogens.

Compound/AnalogModificationFungal StrainMIC (µg/mL)Reference
Fluconazole -Candida albicans1[10]
Candida glabrata>64[10]
Candida krusei>64[10]
Analog 10h Triazole modificationCandida albicans<0.01 - 0.5[8]
(5-(2,4-dichlorophenyl)triazole)Candida glabrata0.03[8]
Candida parapsilosis<0.01[8]
Analog 11h Triazole modificationCandida albicans<0.01 - 0.5[8]
(5-(2,4-dichlorophenyl)triazole)Candida glabrata0.06[8]
Candida parapsilosis<0.01[8]
Analog 9g 1,3,4-oxadiazole moietyCandida albicans≤ 0.125[11]
Aspergillus fumigatus≤ 0.125[11]
Analog 9k 1,3,4-oxadiazole moietyCandida albicans≤ 0.125[11]
Aspergillus fumigatus≤ 0.125[11]

Experimental Protocols

The evaluation of new antifungal agents involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

The synthesis of Fluconazole analogs often involves multi-step organic chemistry procedures. A general approach for creating derivatives with modified triazole rings is outlined below.

General Synthesis of Triazole-Modified Fluconazole Analogs:

  • Starting Material: The synthesis typically begins with a suitable epoxide precursor, such as 2-(2,4-difluorophenyl)-2,3-epoxypropane.

  • Ring Opening: The epoxide is reacted with a substituted triazole in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide).

  • Second Triazole Addition: The resulting intermediate is then reacted with a second triazole, which can be the same as or different from the first, to yield the final product.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the synthesized analog is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[11]

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12]

  • Preparation of Antifungal Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a standardized liquid culture medium, such as RPMI-1640.[12][13]

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[13] A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in the culture medium to achieve the desired final inoculum concentration.[14]

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[12][14]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be determined visually or by measuring the optical density using a microplate reader.[15]

G cluster_workflow Antifungal Susceptibility Testing Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Fungal Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Fluconazole remains a cornerstone of antifungal therapy, but the emergence of drug resistance necessitates the development of new and improved agents. The extensive research into Fluconazole analogs has yielded several promising compounds with enhanced potency and a broader spectrum of activity. The structure-activity relationships derived from these studies provide a valuable framework for the rational design of next-generation triazole antifungals. The experimental protocols outlined in this guide serve as a foundation for the continued evaluation and development of these novel therapeutic candidates.

References

Fosmanogepix: A Technical Guide to its Novel Mode of Action Against Azole-Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of azole-resistant fungal pathogens represents a significant and growing threat to public health. Fosmanogepix is a first-in-class antifungal agent with a novel mechanism of action that circumvents common azole resistance pathways. This technical guide provides an in-depth overview of the mode of action of fosmanogepix, with a particular focus on its activity against azole-resistant fungi. We will explore its unique molecular target, detail the biochemical consequences of target inhibition, and present a comprehensive summary of its in vitro efficacy. This document also includes detailed experimental protocols for assessing antifungal susceptibility and visualizations of the key cellular pathways involved, aiming to equip researchers and drug development professionals with the critical information needed to advance the study and application of this promising new antifungal agent.

Introduction

Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised patient populations. The widespread use of azole antifungals, the cornerstone of treatment for many of these infections, has unfortunately led to the selection and proliferation of resistant strains.[1] Azole resistance mechanisms are multifaceted, commonly involving mutations in the target enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) or the overexpression of efflux pumps that actively remove the drug from the fungal cell.[2] This has created an urgent need for new antifungals with novel mechanisms of action that are unaffected by these resistance strategies.

Fosmanogepix is a promising new agent that addresses this need. It is a water-soluble N-phosphonooxymethyl prodrug that is rapidly converted in vivo by systemic phosphatases to its active moiety, manogepix.[3][4] Manogepix exhibits broad-spectrum activity against a wide range of yeasts and molds, including many species that are intrinsically resistant or have acquired resistance to azoles and other currently available antifungal classes.[4][5]

Mode of Action: Inhibition of Gwt1

The novel mechanism of action of manogepix is the inhibition of the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored Wall transfer protein 1).[5][6] Gwt1 is a highly conserved and essential enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[3] This pathway is critical for the proper localization and anchoring of a wide array of proteins to the fungal cell wall and membrane.[3][7]

The GPI Anchor Biosynthesis Pathway

The GPI anchor biosynthesis pathway is a complex, multi-step process that occurs in the endoplasmic reticulum. It involves the sequential addition of sugars and other moieties to a phosphatidylinositol lipid. One of the initial and critical steps in this pathway is the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a reaction catalyzed by Gwt1.[5] Inhibition of Gwt1 by manogepix effectively halts the GPI anchor biosynthesis at this early stage.[5]

GPI_Pathway_Inhibition cluster_prodrug Systemic Circulation Fosmanogepix Fosmanogepix Manogepix Manogepix Fosmanogepix->Manogepix Phosphatases

Caption: Fosmanogepix is converted to manogepix, which inhibits Gwt1 in the fungal cell.

Downstream Effects of Gwt1 Inhibition

The inhibition of Gwt1 and the subsequent disruption of the GPI anchor biosynthesis pathway have several pleiotropic effects on the fungal cell, ultimately leading to cell death. These effects include:

  • Impaired Cell Wall Integrity: GPI-anchored proteins are crucial for the structural integrity of the fungal cell wall. The inability to properly anchor these proteins leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.[6]

  • Reduced Adhesion and Biofilm Formation: Many fungal adhesins, which are essential for attachment to host tissues and the formation of biofilms, are GPI-anchored. Inhibition of their surface expression reduces the virulence of the fungus.[4][8]

  • Inhibition of Hyphal Growth: In dimorphic fungi such as Candida albicans, the transition from yeast to hyphal growth is a key virulence factor. Manogepix has been shown to inhibit this morphological transition.[8][9]

  • Increased Immune Recognition: The altered cell surface architecture resulting from the lack of GPI-anchored proteins can lead to increased exposure of underlying pathogen-associated molecular patterns (PAMPs), such as β-glucans, making the fungus more readily recognized and cleared by the host immune system.[6]

Importantly, the closest mammalian ortholog of Gwt1, PIG-W, is not inhibited by manogepix, indicating a high degree of selectivity for the fungal target and a lower potential for off-target toxicity in humans.[5]

In Vitro Activity Against Azole-Resistant Fungi

Manogepix has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including strains that are resistant to azoles and other antifungal classes. The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data for manogepix against key azole-resistant fungal species.

Table 1: In Vitro Activity of Manogepix Against Candida Species
SpeciesAzole Resistance StatusNo. of IsolatesManogepix MIC Range (mg/L)Manogepix MIC₅₀ (mg/L)Manogepix MIC₉₀ (mg/L)Reference(s)
Candida aurisMulti-drug resistant3940.002 - 0.063--[3]
Candida aurisPan-resistant60.008 - 0.015--[10]
Candida glabrataEchinocandin-resistant100.016 - 0.12--[5]
Candida albicansEchinocandin-resistant30.008--[5]
Various Candida spp.-1886-0.0080.06[11]
Table 2: In Vitro Activity of Manogepix Against Aspergillus and Other Molds
SpeciesAzole Resistance StatusNo. of IsolatesManogepix MEC Range (mg/L)Manogepix MEC₅₀ (mg/L)Manogepix MEC₉₀ (mg/L)Reference(s)
Aspergillus fumigatusAzole-resistant--0.0150.03[11]
Aspergillus flavus--<0.03--[3]
Scedosporium prolificansIntrinsically resistant---0.12[5]
Fusarium solaniIntrinsically resistant---0.06[5]
Lomentospora prolificansIntrinsically resistant-0.06--[3]

Experimental Protocols

The in vitro activity of manogepix is typically determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing of Yeasts (CLSI M27-A4)

This method is used for determining the MIC of manogepix against Candida species and other yeasts.

Susceptibility_Testing_Workflow Start Start Inoculum_Prep Prepare standardized fungal inoculum Start->Inoculum_Prep Serial_Dilution Perform serial dilutions of Manogepix in microtiter plate Inoculum_Prep->Serial_Dilution Inoculation Inoculate microtiter plate with fungal suspension Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Determine MIC by visual inspection or spectrophotometry Incubation->MIC_Determination End End MIC_Determination->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Manogepix is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. This can be determined by visual inspection or by reading the optical density using a spectrophotometer.[12]

Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A3)

This method is used for determining the MIC or MEC of manogepix against Aspergillus species and other molds. The procedure is similar to the yeast testing protocol, with some modifications to account for the different growth characteristics of molds.

Key Modifications:

  • Inoculum Preparation: Conidia are harvested from a mature culture and a suspension is prepared and counted using a hemocytometer to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Endpoint Determination: For molds, the endpoint can be either the MIC (complete inhibition of growth) or the MEC (Minimum Effective Concentration), which is defined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.[13]

Clinical Development and Future Perspectives

Fosmanogepix has undergone Phase 2 clinical trials for the treatment of invasive fungal infections, including candidemia and invasive aspergillosis.[14][15] These trials have demonstrated good safety and tolerability profiles, as well as promising efficacy, including in patients with infections caused by resistant organisms.[7][12] The availability of both intravenous and oral formulations with high oral bioavailability (>90%) provides flexibility in clinical use.[3][4]

The novel mechanism of action of fosmanogepix, targeting a fungal-specific pathway, makes it a valuable addition to the antifungal armamentarium. Its potent activity against azole-resistant and other multi-drug resistant fungi positions it as a critical new option for treating these challenging infections. Further clinical studies are ongoing to fully establish its role in the management of invasive fungal diseases.[16]

Conclusion

Fosmanogepix represents a significant advancement in the fight against antifungal resistance. Its unique mode of action, the inhibition of the essential fungal enzyme Gwt1, provides a powerful tool against pathogens that are resistant to current first-line therapies. The comprehensive data on its in vitro activity, coupled with promising clinical results, underscore its potential to address a major unmet medical need. This technical guide provides a foundational understanding of fosmanogepix for the scientific community, which will be crucial for its continued development and successful clinical integration.

References

Antifungal Agent 1: A Technical Guide to its Effects on Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall is a critical structure, essential for maintaining cell morphology, providing osmotic protection, and mediating interactions with the environment. Its unique composition, notably the absence of similar structures in mammalian cells, makes it an ideal target for antifungal drug development. This document provides a comprehensive technical overview of "Antifungal Agent 1," a novel compound that disrupts fungal cell wall integrity by specifically inhibiting chitin synthesis. We present its mechanism of action, in vitro efficacy against key fungal pathogens, and detailed biochemical effects on cell wall composition. This guide also includes detailed experimental protocols and visual diagrams of the relevant biological pathways and workflows to facilitate further research and development.

Introduction

The fungal cell wall is a complex and dynamic structure primarily composed of polysaccharides like chitin and β-glucans.[1] Chitin, a polymer of N-acetylglucosamine, provides structural rigidity to the cell wall.[2][3] Its synthesis is catalyzed by a family of enzymes known as chitin synthases, which are prime targets for antifungal therapy due to their absence in humans.[4][5] "this compound" has been developed as a specific inhibitor of chitin synthase, leading to a potent fungicidal effect. This whitepaper details the preclinical data supporting the mechanism and efficacy of this novel agent.

Mechanism of Action of this compound

"this compound" exerts its effect by directly targeting and inhibiting the activity of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition disrupts the formation of the chitin polymer, a critical structural component.[2] The reduction in chitin weakens the cell wall, rendering the fungal cell susceptible to osmotic stress and lysis, ultimately leading to cell death.[6][7]

Furthermore, the disruption of cell wall integrity by "this compound" triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway.[8][9] This pathway is a conserved signaling cascade in fungi that responds to cell wall stress.[10][11] However, the sustained inhibition of chitin synthesis by "this compound" overwhelms this salvage mechanism, leading to catastrophic cell wall failure.

Visualization of the Mechanism of Action

The following diagram illustrates the primary mechanism of "this compound" in the context of the chitin biosynthesis pathway.

Antifungal_Agent_1_Mechanism UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to Chitin Chitin Polymer (Cell Wall Component) ChitinSynthase->Chitin Catalyzes synthesis of CellWall Fungal Cell Wall (Weakened) Chitin->CellWall Strengthens Agent1 This compound Agent1->ChitinSynthase Inhibits Lysis Cell Lysis CellWall->Lysis Leads to CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Sensors) Rho1_GDP Rho1-GDP (Inactive) Wsc1->Rho1_GDP Activates GEF for Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Rlm1 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2->Rlm1 Activates CW_Genes Cell Wall Repair Gene Expression Rlm1->CW_Genes Upregulates Agent1 This compound (Cell Wall Stress) Agent1->Wsc1 Induces Experimental_Workflow Start Start: Identify This compound MIC_Test Antifungal Susceptibility Testing (MIC) Start->MIC_Test In vitro screening Enzyme_Assay Target Enzyme Inhibition Assay (Chitin Synthase) MIC_Test->Enzyme_Assay Confirm target Data_Analysis Data Analysis and Interpretation MIC_Test->Data_Analysis Cell_Wall_Analysis Cell Wall Composition Analysis (HPLC) Enzyme_Assay->Cell_Wall_Analysis Assess cellular effect Enzyme_Assay->Data_Analysis Signaling_Pathway Signaling Pathway Analysis (Western Blot) Cell_Wall_Analysis->Signaling_Pathway Investigate cellular response Cell_Wall_Analysis->Data_Analysis Signaling_Pathway->Data_Analysis Conclusion Conclusion: Mechanism & Efficacy Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols: Preparation of "Antifungal Agent 1" Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of "Antifungal Agent 1," a potent inhibitor of various fungal species. The following guidelines will ensure accurate and reproducible experimental results.

Chemical and Physical Properties

"this compound" is a solid compound with a light brown to black appearance.[1] Key chemical and physical data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₉H₁₃ClN₂O₃[1][2]
Molecular Weight 352.77 g/mol [1]
CAS Number 1265166-14-0[1]
Appearance Light brown to black solid powder[1]

Solubility

The solubility of "this compound" in common laboratory solvents is crucial for the preparation of a homogenous stock solution. It is practically insoluble in water but highly soluble in dimethyl sulfoxide (DMSO).[1]

SolventSolubilityNotesReference
DMSO 100 mg/mL (283.47 mM)Requires sonication and warming to 63°C. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
Water < 0.1 mg/mLInsoluble[1]

For in vivo studies requiring a suspended solution, co-solvents such as PEG300, Tween-80, and saline can be used in combination with DMSO.[1]

Recommended Storage and Stability

Proper storage of "this compound" in both its solid form and as a stock solution is critical to maintain its stability and activity.

FormStorage TemperatureStability PeriodReference
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent (DMSO) -80°C2 years[1]
-20°C1 year[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]

Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 100 mM stock solution of "this compound" in DMSO.

Materials:

  • "this compound" powder

  • Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block set to 63°C

  • Ultrasonic bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, use the following calculation:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 352.77 g/mol x 1000 mg/g

    • Mass (mg) = 35.28 mg

  • Weigh the compound: Accurately weigh 35.28 mg of "this compound" powder using an analytical balance.

  • Dissolve in DMSO:

    • Add the weighed powder to a sterile tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex the mixture thoroughly.

  • Aid dissolution:

    • Place the tube in a 63°C water bath or heat block and an ultrasonic bath.[1]

    • Alternate between heating and sonication until the solid is completely dissolved, resulting in a clear solution. If precipitation occurs, continue heating and sonication.[1]

  • Aliquot and store:

    • Once the solution is clear and homogenous, aliquot it into smaller, single-use sterile cryovials.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the "this compound" stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc Calculate Mass (e.g., 35.28 mg for 1 mL of 100 mM) weigh Weigh this compound calc->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex heat_sonicate Heat (63°C) & Sonicate vortex->heat_sonicate check_sol Check for Complete Dissolution heat_sonicate->check_sol check_sol->heat_sonicate Precipitate Present aliquot Aliquot into Single-Use Vials check_sol->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

  • "this compound" should be handled in a well-ventilated area.[3]

  • Avoid inhalation of the powder and contact with skin and eyes.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[3]

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections necessitates the development of novel antifungal agents and the continued surveillance of their efficacy. A critical in vitro parameter for assessing the activity of a new or existing antifungal compound is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This application note provides a detailed protocol for determining the MIC of "Antifungal Agent 1" against common fungal pathogens, such as Candida spp., using the broth microdilution method. This method is a standardized and widely used technique that offers reliable and reproducible results.[3][4][5] The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][6]

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate.[2][4][5][7] Following incubation, the plates are examined for visible fungal growth. The MIC is the lowest concentration of the antifungal agent that inhibits this growth.[1][2] For some fungistatic agents like azoles, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[4]

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Fungal isolate(s) (e.g., Candida albicans)

  • Quality control (QC) fungal strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Hemocytometer or other cell counting device

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Incubator (35°C ± 2°C)

Experimental Protocol

Preparation of this compound Dilutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a working solution of the antifungal agent in RPMI-1640 medium at twice the highest desired final concentration.

  • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the growth control and well 12 as the sterility control.

  • Add 200 µL of the working solution of this compound to well 12.

  • Perform a twofold serial dilution by transferring 100 µL from well 12 to well 11. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 11 to well 2, discarding the final 100 µL from well 2.[7] This will result in a gradient of antifungal concentrations in wells 2 through 12.

Inoculum Preparation
  • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer (OD600) or by visual comparison.

  • Perform a 1:1000 dilution of the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[5]

Inoculation and Incubation
  • Add 100 µL of the prepared fungal inoculum to wells 1 through 11 of the microtiter plate. Do not add inoculum to well 12 (sterility control).

  • The final volume in each well (1-11) will be 200 µL. Well 1 serves as the growth control (inoculum, no drug), wells 2-11 contain the serially diluted antifungal agent and inoculum, and well 12 contains the highest concentration of the drug without inoculum to check for sterility and drug precipitation.

  • Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours.[2]

Determination of MIC
  • After incubation, visually inspect the wells for turbidity (growth). The growth control well (well 1) should show distinct turbidity. The sterility control well (well 12) should remain clear.

  • The MIC is the lowest concentration of this compound that shows no visible growth or a significant reduction in growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[4]

  • A spectrophotometer can be used to read the optical density at 600 nm (OD600) for a more quantitative assessment.[7]

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison.

Fungal IsolateThis compound MIC (µg/mL)
Candida albicans (ATCC 90028)0.5
Candida glabrata (Clinical Isolate 1)2
Candida parapsilosis (ATCC 22019)1
Candida krusei (ATCC 6258)>64

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Antifungal Agent 1 Dilutions inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read Results Visually or with Spectrophotometer incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1. Experimental workflow for the MIC assay.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Assuming "this compound" belongs to the azole class of antifungals, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[8][9] Azoles target the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[8] This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[8][9]

Ergosterol_Pathway Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol Lanosterol_demethylase Lanosterol 14-α-demethylase (ERG11) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Agent1 This compound (Azole) Agent1->Lanosterol_demethylase Inhibition

Figure 2. Inhibition of ergosterol biosynthesis by this compound.

References

Application Note: Cell Culture Protocols for Evaluating "Antifungal Agent 1"

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antifungal Agent 1 is a novel investigational compound designed to combat fungal infections by inhibiting the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. This disruption leads to severe cell wall stress and triggers the Cell Wall Integrity (CWI) signaling pathway, ultimately resulting in fungal cell death. This document provides detailed protocols for evaluating the in vitro efficacy, selectivity, and mechanism of action of this compound using established cell culture techniques. The described methods include the determination of Minimum Inhibitory Concentration (MIC) against pathogenic fungi, assessment of cytotoxicity in mammalian cells to establish a selectivity index, and a workflow to confirm its mode of action on the CWI pathway.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound against yeast pathogens using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1][2] The MIC is defined as the lowest concentration of the drug that causes a significant reduction in fungal growth.[2][3]

Materials:

  • This compound

  • Candida albicans (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and DMSO

  • Positive control antifungal (e.g., Caspofungin)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[2]

    • Perform a 1:100 dilution followed by a 1:20 dilution in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[2][4]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the agent.[5]

    • Start by adding 100 µL of RPMI to all wells except the first column.

    • Add 200 µL of the highest drug concentration (in RPMI) to the first column.

    • Transfer 100 µL from the first column to the second, mix, and repeat across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. This halves the drug concentration in each well to the final test concentration.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

    • Seal the plate and incubate at 35°C for 24-48 hours.[2][5]

  • MIC Determination:

    • The MIC is determined as the lowest drug concentration that inhibits fungal growth by ≥50% compared to the growth control.[3] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[5]

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol measures the potential toxicity of this compound against a human cell line (e.g., HEK293) to determine its selectivity for fungal cells over mammalian cells. The assay is based on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]

Materials:

  • HEK293 (human embryonic kidney) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells in DMEM with 10% FBS.

    • Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the agent.

    • Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.

    • Incubate the plate for another 48 hours.[7]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% inhibitory concentration (IC₅₀), the concentration of the agent that reduces cell viability by 50%.

Data Presentation

Table 1: Antifungal Activity of this compound This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of pathogenic fungal species.

Fungal SpeciesThis compound MIC₅₀ (µg/mL)Caspofungin MIC₅₀ (µg/mL)
Candida albicans0.1250.06
Candida glabrata0.250.06
Candida parapsilosis0.51.0
Aspergillus fumigatus0.060.125

Table 2: Cytotoxicity and Selectivity Index of this compound This table presents the cytotoxicity of this compound against a human cell line and calculates the Selectivity Index (SI), which indicates the drug's specificity for fungal cells. The SI is calculated as IC₅₀ (mammalian cells) / MIC₅₀ (fungal cells). A higher SI value is desirable.

Cell LineIC₅₀ (µg/mL)Target OrganismMIC₅₀ (µg/mL)Selectivity Index (SI)
HEK293> 128C. albicans0.125> 1024

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for the in vitro evaluation of this compound.

G cluster_workflow Experimental Workflow for this compound A Primary Screening: MIC Determination B Selectivity Testing: Mammalian Cytotoxicity (MTT) A->B Potent Candidates C Mechanism of Action Study: Cell Wall Stress Assay B->C Selective Candidates D Data Analysis: Calculate Selectivity Index B->D C->D E Candidate Evaluation D->E

Caption: Workflow for evaluating this compound.

Signaling Pathway Diagram

This diagram illustrates the proposed mechanism of action. This compound inhibits β-(1,3)-glucan synthase, compromising the cell wall and activating the Cell Wall Integrity (CWI) pathway as a compensatory response.[8][9][10]

G cluster_pathway Hypothetical Signaling Pathway Agent This compound GS β-(1,3)-Glucan Synthase Agent->GS CW Fungal Cell Wall (Reduced β-glucan) GS->CW Synthesis Stress Cell Wall Stress CW->Stress Sensors Wsc1/Mid2 Sensors Stress->Sensors Activates MAPK MAPK Cascade (Bck1 -> Mkk1 -> Mpk1) Sensors->MAPK TF Transcription Factors (e.g., Rlm1) MAPK->TF Response Cell Wall Repair Genes (e.g., Chitin Synthase) TF->Response Upregulates

Caption: CWI pathway activation by this compound.

References

Application Note: Protocol for Testing "Antifungal Agent 1" Against Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which provides protection from environmental stresses and antimicrobial agents.[1] Cells within a biofilm exhibit significantly higher resistance to antifungals compared to their free-floating (planktonic) counterparts, making biofilm-associated infections difficult to treat.[2][3][4][5] Therefore, it is crucial to evaluate the efficacy of new antifungal compounds specifically against biofilms. This document provides a detailed protocol for testing a candidate compound, "Antifungal Agent 1," against fungal biofilms, covering biofilm formation, susceptibility testing, and visual analysis.

Overall Experimental Workflow

The testing protocol follows a multi-phase approach, beginning with baseline planktonic susceptibility, followed by biofilm formation and a series of assays to determine the agent's effect on biofilm biomass, metabolic activity, and viability.

G Overall Experimental Workflow for Antifungal Biofilm Testing cluster_prep Phase 1: Preparation cluster_planktonic Phase 2: Planktonic Test (Baseline) cluster_biofilm Phase 3: Biofilm Assays cluster_analysis Phase 4: Analysis & Visualization A Fungal Strain Culture (e.g., Candida albicans) B Prepare Inoculum (Standardize Cell Density) A->B C Broth Microdilution Assay B->C E Biofilm Formation (96-well plate, 24-48h) B->E D Determine Planktonic MIC C->D F Treat with 'this compound' E->F G Biomass Assay (Crystal Violet) F->G H Metabolic Assay (XTT) F->H I Eradication Assay (MBEC) F->I J Quantify Results (OD Readings) G->J H->J I->J L Data Interpretation J->L K Confocal Microscopy (Visualize Biofilm Structure) K->L

Caption: High-level overview of the workflow for evaluating antifungal efficacy against biofilms.

Phase 1: Fungal Culture and Inoculum Preparation

This protocol is optimized for Candida albicans, a common biofilm-forming fungus.[6]

1.1. Materials:

  • Fungal strain (e.g., Candida albicans reference strain)

  • Yeast Extract Peptone Dextrose (YEPD) broth

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer

1.2. Protocol:

  • Inoculate the fungal strain from a stock culture into YEPD broth.

  • Incubate at 30°C with shaking for 18-24 hours.[6]

  • Harvest the cells by centrifugation, wash twice with sterile PBS to remove planktonic cells and media components.

  • Resuspend the cell pellet in RPMI-1640 medium.

  • Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀) and confirm with a hemocytometer. This will be the working inoculum.

Phase 2: Baseline Susceptibility of Planktonic Cells

Before testing against biofilms, determine the Minimum Inhibitory Concentration (MIC) for planktonic cells to establish a baseline for the agent's activity. The Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method is standard.[2]

2.1. Protocol:

  • Dispense 100 µL of RPMI-1640 into each well of a 96-well microtiter plate.

  • Create a two-fold serial dilution of "this compound" across the plate.

  • Add 100 µL of the standardized fungal inoculum (adjusted to 0.5 x 10³ to 2.5 x 10³ cells/mL) to each well.[2]

  • Include a positive control (no drug) and a negative control (no cells).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of the agent that causes a significant inhibition of visible growth compared to the drug-free control.[7]

2.2. Data Presentation: Planktonic MIC

Fungal StrainAntifungal AgentMIC (µg/mL)
C. albicans SC5314This compound
C. albicans SC5314Fluconazole (Control)

Phase 3: Biofilm Formation and Susceptibility Testing

This phase involves growing biofilms and then treating them with "this compound" to assess its efficacy using three different methods.

3.1. Biofilm Formation Protocol:

  • Aseptically dispense 100 µL of the standardized fungal inoculum (1 x 10⁶ cells/mL in RPMI-1640) into the wells of a flat-bottomed 96-well polystyrene plate.[8]

  • Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

  • Gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.

  • Add 100 µL of fresh RPMI-1640 medium to each well.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm maturation.[8][9]

3.2. Antifungal Treatment:

  • After the incubation period, carefully remove the medium from the wells containing the mature biofilms.

  • Wash the biofilms twice with PBS to remove any remaining planktonic cells.

  • Add 100 µL of RPMI-1640 containing serial dilutions of "this compound" to the wells.

  • Include positive controls (biofilms with no agent) and negative controls (wells with no biofilm).

  • Incubate the plate for an additional 24 hours at 37°C.[2]

3.3. Assessment Method 1: Crystal Violet (CV) Assay for Total Biomass

This assay quantifies the total biofilm biomass, including cells and the extracellular matrix.[10]

3.3.1. Protocol:

  • Following treatment, discard the supernatant from the wells.

  • Wash the plate three times with sterile water to remove loosely attached cells.[11]

  • Air dry the plate for 15 minutes.[1]

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8]

  • Remove the crystal violet solution and wash the plate four times with sterile water.[8]

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[9]

  • Transfer 125 µL of the solubilized solution to a new flat-bottom plate.

  • Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.[11]

3.3.2. Data Presentation: Biomass Inhibition

Agent Conc. (µg/mL)Mean OD₅₇₀Std. Deviation% Biomass Inhibition
0 (Control)0
X
2X
4X

% Inhibition = [(ODControl - ODTest) / ODControl] x 100

3.4. Assessment Method 2: XTT Assay for Metabolic Activity

The XTT assay measures the metabolic activity of the biofilm cells, providing an indication of cell viability.[2] Active cells reduce the XTT tetrazolium salt to a colored formazan product.[12][13] This method is used to determine the Sessile Minimum Inhibitory Concentration (SMIC), often defined as the concentration causing a 50% or 80% reduction in metabolic activity (SMIC₅₀/SMIC₈₀).[2]

3.4.1. Protocol:

  • Following treatment, wash the biofilms twice with 200 µL of PBS.[14]

  • Prepare the XTT solution (e.g., 0.5 mg/mL in PBS) and menadione solution (0.4 mM). Mix the XTT and menadione solutions just before use.[14]

  • Add 100 µL of the XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.[5]

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

3.4.2. Data Presentation: Metabolic Inhibition (SMIC)

Agent Conc. (µg/mL)Mean OD₄₉₀Std. Deviation% Metabolic Inhibition
0 (Control)0
X
2X
4X

The SMIC₅₀ is the concentration that results in ≥50% metabolic inhibition.

3.5. Assessment Method 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[15][16] This assay determines the concentration needed to kill the cells within the biofilm.

3.5.1. Protocol:

  • Grow biofilms on the pegs of a 96-peg lid (MBEC device) by placing the lid into a 96-well plate containing the fungal inoculum and incubating for 24-48 hours.[15][17]

  • After biofilm formation, rinse the peg lid in PBS to remove planktonic cells.[16]

  • Place the peg lid into a "challenge plate" containing serial dilutions of "this compound" and incubate for 24 hours.[15]

  • After the challenge, rinse the peg lid again in PBS.

  • Place the peg lid into a "recovery plate" containing fresh sterile growth medium.

  • Sonicate the recovery plate to dislodge the remaining viable biofilm cells from the pegs into the medium.[16]

  • Remove the peg lid, cover the recovery plate, and incubate for 24-48 hours.

  • The MBEC is the lowest concentration of the agent where no growth (no turbidity) is observed in the recovery plate wells.[18]

3.5.2. Data Presentation: MBEC Determination

Agent Conc. (µg/mL)Visual Growth in Recovery Well (+/-)
0 (Control)+
X+
2X+
4X-

The MBEC in the table above would be 4X µg/mL.

Phase 4: Visualization with Confocal Microscopy

Confocal scanning laser microscopy (CSLM) allows for the visualization of the three-dimensional structure of the biofilm and can reveal damage caused by the antifungal agent.[6][19]

4.1. Protocol:

  • Grow biofilms on a suitable substrate (e.g., glass-bottom dishes or silicone squares) as described in section 3.1.

  • Treat the biofilms with a relevant concentration of "this compound" (e.g., at the SMIC₈₀ or MBEC).

  • Gently wash the biofilms with PBS.

  • Stain the biofilms using fluorescent dyes. A common combination is:

    • FUN-1: Stains the cytoplasm of metabolically active cells red.

    • Concanavalin A (ConA)-Alexa Fluor conjugate: Stains the extracellular matrix green.[19]

  • After staining, wash gently to remove excess dye.

  • Image the biofilm using a CSLM, capturing a series of z-stack images through the full thickness of the biofilm.[20]

  • Process the z-stack images to create a 3D reconstruction, allowing for analysis of biofilm thickness, cell viability distribution, and overall architecture.[19]

Data Interpretation and Summary

The combination of these assays provides a comprehensive profile of "this compound." The relationship between the different endpoints helps classify the agent's activity.

G Interpreting Anti-Biofilm Assay Results cluster_interpretation Conclusion on 'this compound' A Planktonic MIC (Baseline Activity) B SMIC (Metabolic Inhibition) A->B Compare C MBEC (Cell Eradication) B->C Compare D Biofilm Growth Inhibitory B->D If SMIC << MBEC and SMIC is achievable E Biofilm-Eradicating (Fungicidal) C->E If MBEC is achievable therapeutically F Ineffective against Biofilms C->F If MBEC is very high (>1000x MIC)

References

Delivery Strategies for Antifungal Agent 1 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Mycology and Drug Development

These application notes provide a comprehensive overview of delivery methods for a representative antifungal agent, "Antifungal Agent 1," in various experimental models. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and comparative data to guide preclinical study design. For the purpose of these notes, "this compound" will be exemplified by fluconazole, a widely used triazole, and amphotericin B, a potent polyene.

Overview of Delivery Systems

The effective delivery of antifungal agents to the site of infection is paramount for therapeutic success. While conventional formulations have been the mainstay of treatment, novel drug delivery systems, particularly nanoparticle-based carriers, are being increasingly investigated to enhance efficacy, reduce toxicity, and overcome drug resistance.[1][2] These advanced systems aim to improve the pharmacokinetic and pharmacodynamic properties of antifungal drugs by increasing their solubility, stability, and bioavailability.[1][3]

Conventional Formulations

Standard formulations for antifungal agents include oral tablets, intravenous solutions, and topical creams. Fluconazole, for instance, is available in both oral and intravenous formulations, allowing for systemic treatment of fungal infections.[4][5] Amphotericin B is typically administered intravenously due to poor oral absorption.[4] While effective, systemic administration of conventional antifungals can be associated with significant side effects.[1]

Novel Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems offer a promising alternative to conventional formulations. These carriers can be engineered to target fungal cells, release the drug in a sustained manner, and penetrate biofilms.[2][3] This targeted approach can increase the drug concentration at the infection site while minimizing systemic exposure and associated toxicity.[3]

Table 1: Comparison of Nanoparticle-Based Delivery Systems for Antifungal Agents

Delivery SystemRepresentative AntifungalKey AdvantagesReported Efficacy in Animal ModelsReference
Solid Lipid Nanoparticles (SLNs) FluconazoleEnhanced skin penetration, sustained release, improved stability.[6][7]Increased drug retention in the skin and higher therapeutic efficacy in a rat model of cutaneous candidiasis compared to a plain solution.[6][6]
Nanostructured Lipid Carriers (NLCs) FluconazoleHigher drug loading capacity and stability compared to SLNs.[6]More than 5-fold increase in cumulative drug retention in the skin of rats compared to a plain solution.[6][6]
Liposomes Amphotericin BReduced nephrotoxicity, targeted delivery to fungal cells.[8]Equivalent or superior efficacy with reduced toxicity compared to deoxycholate amphotericin B in murine models of blastomycosis and aspergillosis.[5][9][5][8][9]
Mucoadhesive Nanoparticles FluconazoleProlonged residence time at mucosal surfaces, localized drug delivery.[10]Successful treatment of oral candidiasis in a rabbit model with once-a-day application.[10][10]

Table 2: Physicochemical Properties of Nanoparticle Formulations

FormulationAntifungal AgentMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Fluconazole-loaded SLNsFluconazole~178Not Reported75.7 ± 4.94[6]
Fluconazole-loaded NLCsFluconazole~134Not Reported81.4 ± 3.89[6]
Fluconazole SLNsFluconazole336.4 - 401.5-21.8 to -28.9Not Reported[11]
Chitosan-coated Fluconazole NPsFluconazoleNot ReportedNot Reported85.8 - 87.5[10]
Liposomal Amphotericin B (AmBisome®)Amphotericin B<100Not Reported>90[8]

Experimental Protocols

The following protocols provide detailed methodologies for establishing common experimental models of fungal infections and for the preparation and administration of antifungal formulations.

In Vivo Models of Fungal Infection

This model is suitable for evaluating the efficacy of systemic antifungal therapies.[12][13]

Materials:

  • Candida albicans strain (e.g., SC5314 or ATCC 90028)[13]

  • Female BALB/c mice (6-8 weeks old)[13]

  • Sterile phosphate-buffered saline (PBS)

  • Cyclophosphamide for immunosuppression (optional)[14]

  • This compound formulation

  • Vehicle control

Procedure:

  • Immunosuppression (Optional): To induce neutropenia, administer cyclophosphamide (150 mg/kg) intraperitoneally (i.p.) on days -4 and -1 before infection.[15]

  • Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar for 48 hours at 30°C. Harvest yeast cells and wash twice with sterile PBS. Resuspend the cells in PBS to a final concentration of 1 x 10^6 cells/mL.[16]

  • Infection: Inject 0.1 mL of the C. albicans suspension (1 x 10^5 cells) intravenously (i.v.) via the lateral tail vein.[16]

  • Treatment: Initiate treatment 24 hours post-infection. Administer the "this compound" formulation and vehicle control via the desired route (e.g., i.v., i.p., or oral gavage). The dosing regimen will depend on the specific formulation being tested. For example, fluconazole can be administered at 5 mg/kg/day i.p.[15]

  • Monitoring: Monitor the mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy) and mortality for up to 21 days.

  • Outcome Assessment: At the end of the experiment, euthanize the mice and harvest organs (kidneys, spleen, liver) for fungal burden determination by plating serial dilutions of tissue homogenates on Sabouraud dextrose agar.

This model is often used to study invasive pulmonary aspergillosis, a severe infection in immunocompromised individuals.[17][18]

Materials:

  • Aspergillus fumigatus strain[18]

  • Male New Zealand White rabbits (2.5-3.0 kg)[2]

  • Cytarabine and methylprednisolone for immunosuppression[17]

  • This compound formulation

  • Vehicle control

Procedure:

  • Immunosuppression: Induce profound immunosuppression by administering cytarabine (525 mg/m²) intravenously for 5 consecutive days, followed by methylprednisolone (5 mg/kg) on days 1 and 2.[17]

  • Inoculum Preparation: Culture A. fumigatus on potato dextrose agar. Harvest conidia and suspend in sterile saline containing 0.05% Tween 80. Adjust the concentration to 1 x 10^8 conidia/mL.[18]

  • Infection: 24 hours after the last dose of immunosuppressive agents, inoculate the rabbits with 1 mL of the conidial suspension via a catheter placed in the trachea.

  • Treatment: Begin treatment 24 hours after inoculation. Administer the "this compound" formulation or vehicle control. For example, liposomal amphotericin B can be administered intravenously at 1 mg/kg/day.[17]

  • Monitoring and Outcome Assessment: Monitor rabbits daily for survival. Perform periodic computed tomography (CT) scans to assess lung lesions. At the end of the study, determine the fungal burden in the lungs, brain, kidneys, and liver.[18]

This model is used to evaluate topical antifungal therapies for skin infections.[19][20]

Materials:

  • Trichophyton mentagrophytes or Microsporum canis strain[21]

  • Hartley guinea pigs (300-350 g)[21]

  • Topical "this compound" formulation (e.g., cream, gel)

  • Vehicle control

Procedure:

  • Infection: Anesthetize the guinea pigs and gently abrade a small area of skin on the back. Apply a suspension of fungal spores to the abraded area.[21]

  • Treatment: Begin topical treatment 3-5 days post-infection. Apply a defined amount of the "this compound" formulation and vehicle control to the infected area once or twice daily.[20]

  • Monitoring and Outcome Assessment: Evaluate the lesions daily for clinical signs of infection (e.g., erythema, scaling, crusting) using a scoring system. At the end of the treatment period, collect skin scrapings for mycological examination (KOH mount and culture) to determine fungal clearance.[21]

Preparation of Nanoparticle Formulations

This protocol is based on the hot homogenization and ultrasonication method.[7]

Materials:

  • Fluconazole

  • Solid lipid (e.g., Compritol 888 ATO, Precirol ATO5)[7]

  • Surfactant (e.g., Tween 80, Poloxamer 407)[7]

  • Deionized water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse the fluconazole in the molten lipid.

  • Heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 20,000 rpm) for a specified time to form a coarse emulsion.

  • Sonicate the pre-emulsion using a probe sonicator to reduce the particle size and form the SLN dispersion.

  • Allow the nanoemulsion to cool to room temperature to solidify the lipid nanoparticles.

  • Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Signaling Pathways and Mechanisms of Action

Understanding the interaction between the antifungal agent, the fungus, and the host is crucial for developing effective therapies.

Host Immune Response to Fungal Infection

The innate immune system is the first line of defense against fungal pathogens.[1] Pattern recognition receptors (PRRs) on immune cells recognize conserved fungal cell wall components, triggering signaling cascades that lead to inflammation and fungal clearance.[22][23]

Host_Immune_Response cluster_Fungus Fungal Pathogen cluster_HostCell Innate Immune Cell (e.g., Macrophage) Fungus Fungus beta_glucan β-Glucan mannan Mannan Dectin1 Dectin-1 beta_glucan->Dectin1 Binds TLR2 TLR2/6 mannan->TLR2 Binds Syk Syk Dectin1->Syk Activates CARD9 CARD9 Complex TLR2->CARD9 Activates Syk->CARD9 Activates NFkB NF-κB CARD9->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Phagocytosis Phagocytosis Cytokines->Phagocytosis Promotes Fungal_Clearance Fungal Clearance Cytokines->Fungal_Clearance Promotes

Caption: Innate immune recognition of fungal pathogens.

Mechanism of Action of Azole Antifungals

Azole antifungals, such as fluconazole, inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][24][25] This disruption of the cell membrane leads to impaired fungal growth and cell death.[3]

Azole_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Outcome Cellular Effects Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Disrupted_Membrane Disrupted Fungal Cell Membrane Enzyme->Disrupted_Membrane Depletion of Ergosterol leads to Fluconazole Fluconazole (this compound) Fluconazole->Enzyme Inhibits Growth_Inhibition Fungistatic/Fungicidal Effect Disrupted_Membrane->Growth_Inhibition Results in

Caption: Mechanism of action of azole antifungals.

Experimental Workflow for Evaluating a Novel Delivery System

The following workflow outlines the key steps in the preclinical evaluation of a new "this compound" delivery system.

Experimental_Workflow cluster_InVitro cluster_InVivo Formulation 1. Formulation & Characterization InVitro 2. In Vitro Studies Formulation->InVitro Test formulation InVivo_PK 3. In Vivo Pharmacokinetics (PK) InVitro->InVivo_PK Promising candidates Antifungal_Susceptibility Antifungal Susceptibility (MIC, MFC) Biofilm_Activity Biofilm Activity Cell_Line_Toxicity Cell Line Toxicity InVivo_Efficacy 4. In Vivo Efficacy (Infection Model) InVivo_PK->InVivo_Efficacy Determine dosing Toxicity 5. Toxicology Studies InVivo_Efficacy->Toxicity Assess safety Data_Analysis 6. Data Analysis & Conclusion InVivo_Efficacy->Data_Analysis Animal_Model Select Animal Model (e.g., Mouse, Rabbit) Outcome_Measures Outcome Measures (Survival, Fungal Burden) Toxicity->Data_Analysis

Caption: Preclinical evaluation workflow.

References

Troubleshooting & Optimization

How to prevent "Antifungal agent 1" precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and protocols to prevent the precipitation of "Antifungal Agent 1" in experimental media. Given its hydrophobic nature, "this compound" is classified as a BCS Class II compound, characterized by low aqueous solubility and high permeability.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why?

A1: This is a common issue with poorly water-soluble compounds. While "this compound" is soluble in an organic solvent like DMSO, this solubility is drastically reduced upon introduction to the aqueous environment of your culture medium.[1] The DMSO disperses, leaving the hydrophobic drug molecules to agglomerate and precipitate. The final concentration of the compound may have exceeded its aqueous solubility limit.

Q2: My media turned cloudy after adding the antifungal agent. Is this precipitation?

A2: Cloudiness, or turbidity, is a strong indicator of precipitation. However, it can also be a sign of bacterial or fungal contamination.[2] It is crucial to first rule out contamination by examining the culture under a microscope and checking your sterile technique. If contamination is not the cause, the turbidity is likely due to the formation of fine drug crystals.

Q3: Can the pH of the media affect the solubility of this compound?

A3: Yes, pH is a critical factor. "this compound" is a weakly basic drug, meaning it is more soluble in acidic conditions (lower pH) where it becomes ionized.[3] Most standard cell culture media are buffered to a physiological pH of around 7.2-7.4, which can decrease the solubility of weakly basic compounds.

Q4: I observed precipitation after refrigerating my prepared media. What happened?

A4: Temperature shifts are a common cause of precipitation. Many compounds, including salts and high-molecular-weight proteins in media, are less soluble at lower temperatures.[2] When you refrigerate the medium, the solubility of "this compound" can decrease, leading to it falling out of solution.

Troubleshooting Guide

If you are experiencing precipitation, use the following decision tree to identify the cause and find a solution.

G cluster_0 cluster_1 start Precipitation Observed q1 Is the stock solution clear? start->q1 q2 Is precipitation immediate upon adding to media? q1->q2 Yes sol_a1 Stock solution is unstable. Re-dissolve, use fresh solvent, or consider a different solvent. q1->sol_a1 No q3 Does precipitation occur over time or after storage? q2->q3 No sol_b1 Concentration exceeds aqueous solubility. q2->sol_b1 Yes sol_c1 Media instability or temperature effects. q3->sol_c1 Yes sol_b2 ACTION: 1. Lower the final concentration. 2. Use a co-solvent in the media. 3. Adjust media pH (if possible). 4. Add agent to media slowly while vortexing. sol_b1->sol_b2 sol_c2 ACTION: 1. Prepare media fresh before use. 2. Avoid freeze-thaw cycles. 3. Warm media to 37°C before adding agent. sol_c1->sol_c2

Caption: Troubleshooting decision tree for precipitation issues.

Factors Affecting Solubility

Several factors can influence whether "this compound" remains in solution. Understanding these can help prevent precipitation.

G cluster_factors Influencing Factors compound This compound (Poorly Soluble) pH pH of Media compound->pH solvent Solvent System (e.g., DMSO, Co-solvents) compound->solvent temp Temperature compound->temp conc Concentration compound->conc media_comp Media Components (Salts, Proteins) compound->media_comp outcome Precipitation Event pH->outcome solvent->outcome temp->outcome conc->outcome media_comp->outcome

Caption: Key factors influencing the solubility of this compound.
Data Presentation: Physicochemical Properties

The properties of "this compound" are summarized below. Note its pH-dependent solubility.

PropertyValueImplication for Solubility
Classification BCS Class IILow solubility, high permeability.[4]
pKa 6.5 (Weakly Basic)Solubility increases significantly in acidic pH (<6.0).[4]
Aqueous Solubility (pH 7.4) < 1 µg/mLVery low solubility in standard physiological media.
Aqueous Solubility (pH 4.0) ~50 µg/mLIncreased solubility under acidic conditions.[5]
Solvent and Co-solvent Effects

Using co-solvents can help maintain the solubility of hydrophobic compounds in aqueous solutions.[6][7][8]

Solvent SystemMax Recommended % (v/v) in MediaNotes
DMSO < 0.5%Common stock solvent; can be toxic to cells at higher concentrations.
Ethanol < 1%Can be used as a co-solvent but may affect cell viability.[6]
Polyethylene Glycol 400 (PEG 400) 1-2%A less toxic co-solvent that can improve solubility.[][10]
Propylene Glycol 1-2%Often used in pharmaceutical formulations to enhance solubility.[6][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for creating a stable, high-concentration stock of "this compound."

  • Weighing: Accurately weigh the required amount of "this compound" powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-20 mM). Using a high concentration minimizes the volume of DMSO added to the final culture.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, warm the solution to 37°C for 10-15 minutes to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparing the Final Working Solution in Media

This protocol is designed to minimize precipitation when diluting the stock solution into the final experimental medium.

G start Start step1 Pre-warm media to 37°C start->step1 step2 Thaw stock solution step1->step2 step3 Pipette required volume of stock into a new sterile tube step2->step3 step4 Add a small amount of pre-warmed media to the stock (e.g., 10x volume) step3->step4 step5 Vortex the intermediate dilution immediately step4->step5 step6 Transfer intermediate dilution into the bulk of the pre-warmed media step5->step6 step7 Invert or swirl gently to mix thoroughly step6->step7 end Use Immediately step7->end

Caption: Recommended workflow for preparing the final working solution.

Detailed Steps:

  • Pre-warm Media: Warm the required volume of your experimental medium to 37°C in a water bath. This increases the solubility limit.

  • Thaw Stock: Quickly thaw an aliquot of your concentrated "this compound" stock solution.

  • Intermediate Dilution (Crucial Step): Do not add the concentrated DMSO stock directly into the final volume of media. Instead, first add the required volume of the stock solution to an empty sterile tube. Then, add a small volume (e.g., 10-20 times the stock volume) of the pre-warmed media to the tube and immediately vortex or pipette vigorously to mix.[11] This creates a more stable intermediate dilution.

  • Final Dilution: Transfer the intermediate dilution into the bulk of the pre-warmed media.

  • Mix Gently: Mix the final solution by gently swirling or inverting the container. Avoid vigorous shaking, which can denature proteins in serum-containing media.

  • Use Immediately: For best results, use the prepared media immediately. Do not store media containing the final working concentration of "this compound," especially at 4°C.

References

Technical Support Center: Optimizing "Antifungal Agent 1" Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of "Antifungal Agent 1" for in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful and reproducible experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro antifungal susceptibility testing with "this compound."

Issue Potential Cause Recommended Solution
No inhibition of fungal growth at any concentration 1. Inactive "this compound". 2. Fungal strain is resistant. 3. Incorrect assay setup (e.g., wrong medium, improper incubation).1. Verify the activity of "this compound" with a known susceptible control strain. 2. Test a known susceptible reference strain alongside your test strain. 3. Review and confirm all steps of the experimental protocol, including medium preparation, inoculum density, and incubation conditions.[1][2]
"Trailing effect" observed (reduced but persistent growth over a wide range of concentrations) This is a known in vitro phenomenon, particularly with azole antifungals, where growth is significantly reduced but not completely inhibited.[3][4]The Clinical and Laboratory Standards Institute (CLSI) recommends reading the Minimum Inhibitory Concentration (MIC) as the lowest concentration that produces a significant decrease in turbidity (e.g., ≥50%) compared to the growth control.[5][6]
Paradoxical growth ("Eagle effect") observed (fungal growth at concentrations above the MIC) This phenomenon has been observed with some antifungals, like echinocandins, and its clinical significance is not fully understood.[7][8]Report the MIC as the lowest concentration that inhibits growth before the paradoxical growth occurs. Further investigation into the mechanism may be warranted.
High variability between replicate wells or experiments 1. Inconsistent inoculum preparation. 2. Pipetting errors during serial dilutions. 3. Edge effects in microtiter plates.1. Ensure a standardized and homogenous inoculum is prepared for each experiment.[1] 2. Use calibrated pipettes and proper technique for serial dilutions.[9] 3. To minimize edge effects, consider not using the outermost wells of the plate for critical samples or filling them with sterile medium.
Contamination in assay wells Introduction of bacteria or other fungi during the experimental procedure.Maintain strict aseptic technique throughout the entire process, including media preparation, inoculum handling, and plate setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for "this compound"?

A1: The optimal starting concentration range depends on the expected potency of "this compound." If no prior data is available, a broad range of concentrations is recommended, for example, from 0.03 µg/mL to 64 µg/mL, using a two-fold serial dilution.[10][11]

Q2: How should I interpret the Minimum Inhibitory Concentration (MIC) value?

A2: The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[12] For some antifungals, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the control.[5][6] The interpretation of the MIC in terms of clinical susceptibility (Susceptible, Intermediate, or Resistant) requires established clinical breakpoints, which are specific to the drug and the fungal species.[5][12]

Q3: What are the standard methods for determining the MIC of "this compound"?

A3: The two most widely accepted and standardized methods are the broth microdilution method and the disk diffusion method, with guidelines provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][11]

Q4: Can the choice of culture medium affect the MIC results?

A4: Yes, the composition of the culture medium can significantly influence the outcome of antifungal susceptibility testing.[2] For consistency and reproducibility, it is crucial to use standardized media such as RPMI-1640 as recommended by CLSI guidelines.[1][2]

Q5: What should I do if my results are not reproducible?

A5: Lack of reproducibility can stem from several factors, including variability in inoculum preparation, inaccuracies in serial dilutions, and inconsistent incubation conditions.[13] Carefully review your protocol for any potential sources of error and ensure all reagents and equipment are properly calibrated and maintained.

Experimental Protocols

Broth Microdilution Assay

This method determines the MIC of "this compound" in a liquid medium.

Materials:

  • "this compound" stock solution

  • Fungal isolate

  • RPMI-1640 broth medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)[1]

  • Sterile 96-well U-bottom microtiter plates[1]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate.

    • Harvest the fungal cells and suspend them in sterile saline or PBS.

    • Adjust the fungal suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.[1]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the assay wells.[10]

  • Serial Dilution of "this compound":

    • Prepare a two-fold serial dilution of "this compound" in the 96-well plate.[9][10]

    • Typically, add 100 µL of RPMI-1640 to all wells except the first column.

    • Add 200 µL of the highest concentration of "this compound" to the first well of each row being tested.

    • Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[12]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of "this compound" that shows no visible growth or a significant reduction in turbidity compared to the growth control.[5][12]

Disk Diffusion Assay

This method assesses the susceptibility of a fungus to "this compound" based on the size of the growth inhibition zone around a drug-impregnated disk.[14]

Materials:

  • "this compound" impregnated paper disks

  • Fungal isolate

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)[1]

  • Sterile swabs

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.[14]

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.[14]

  • Disk Application:

    • Aseptically place the "this compound" disk onto the inoculated agar surface.[14]

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 30-35°C for 24-48 hours.

  • Interpreting Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[15]

    • The interpretation of the zone diameter as susceptible, intermediate, or resistant depends on established and validated correlational criteria with MIC values.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the action and testing of "this compound."

Antifungal_Mechanism cluster_agent This compound cluster_fungus Fungal Cell Agent This compound Ergosterol Ergosterol Synthesis Agent->Ergosterol Inhibits CellWall Cell Wall Synthesis (β-glucan) Agent->CellWall Inhibits DNA_RNA DNA/RNA Synthesis Agent->DNA_RNA Inhibits Membrane Cell Membrane Disruption Ergosterol->Membrane Leads to Wall Cell Wall Damage CellWall->Wall Leads to Synthesis_Inhibition Nucleic Acid Synthesis Inhibition DNA_RNA->Synthesis_Inhibition Leads to

Caption: Potential mechanisms of action for "this compound".

Broth_Microdilution_Workflow start Start: Prepare Fungal Inoculum dilution Perform Serial Dilution of 'this compound' in 96-well plate start->dilution inoculate Inoculate Plate with Fungal Suspension dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC: Lowest Concentration with Significant Growth Inhibition incubate->read_mic

Caption: Workflow for the broth microdilution assay.

Disk_Diffusion_Workflow start Start: Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Mueller-Hinton Agar Plate start->inoculate place_disk Place 'this compound' Disk on Agar inoculate->place_disk incubate Incubate at 30-35°C for 24-48h place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone Troubleshooting_Logic problem Problem Encountered (e.g., No Inhibition, High Variability) check_reagents Check 'this compound' Activity and Media Preparation problem->check_reagents check_protocol Review Experimental Protocol (Inoculum, Dilutions, Incubation) problem->check_protocol check_strain Verify Fungal Strain (Susceptibility, Purity) problem->check_strain implement_solution Implement Corrective Actions check_reagents->implement_solution check_protocol->implement_solution check_strain->implement_solution re_run Re-run Assay implement_solution->re_run

References

Technical Support Center: Antifungal Agent 1 (Based on Amphotericin B)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses common questions and troubleshooting scenarios related to the degradation and stability of "Antifungal Agent 1," using Amphotericin B (AmB) as a representative model due to its well-documented stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily oxidation and hydrolysis.[1][2] In the absence of light, autoxidation of the conjugated double bond system is the main degradation route, especially in lipid-based formulations.[1][3][4] When exposed to light, photo-oxidation becomes a significant degradation pathway.[1][3][4] Hydrolysis of the macrolactone ring can also occur, particularly at extreme pH values.[1]

Q2: Which environmental factors have the most significant impact on the stability of this compound?

A2: The stability of this compound is highly influenced by exposure to light, temperature, and pH.[1][4] It is most stable when protected from light, at low temperatures, and in a neutral pH environment.[1] Studies have shown that temperature increases the rate of degradation in a nonlinear fashion.[3][4] The aggregation state of the molecule, which can be influenced by the solvent and presence of other molecules like surfactants, also affects its degradation rate.[1]

Q3: My solution of this compound turned cloudy and a precipitate formed. What happened?

A3: Precipitation can occur when this compound is improperly diluted or formulated, particularly in lipid emulsions.[5] For instance, when mixed with Intralipid, a clear yellow precipitate can form, indicating instability and incompatibility.[5] This is often accompanied by an increase in particle size.[5] It is crucial to follow validated protocols for formulation to maintain a stable solution.

Q4: Can I store prepared solutions of this compound, and if so, under what conditions?

A4: Prepared solutions should be stored with care. For aqueous solutions (e.g., in 5% dextrose), storage at 4°C, protected from light, has been shown to maintain chemical stability for up to 35 days.[6] However, biological activity may decrease more rapidly.[7] For lipid-based formulations, storage in glass vials, protected from light, and potentially with the addition of antioxidants is recommended.[3][4]

Q5: How does pH affect the stability of this compound?

A5: this compound is most stable in a pH range of 5 to 7.[8] Acidic or alkaline conditions can lead to increased degradation, primarily through hydrolysis.[9] While some studies show minimal loss of biological activity over 24 hours in a pH range of 3-9, prolonged exposure to extreme pH should be avoided.[10]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in My Experimental Solution
Potential Cause Troubleshooting Step Expected Outcome
Photo-degradation Prepare and store the solution in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.Reduced degradation rate and preserved potency. Photo-oxidation is a primary degradation pathway.[3][4]
Oxidation If compatible with your experimental design, consider adding an antioxidant like α-tocopherol.[4] Alternatively, de-gas your solvent by sparging with nitrogen or argon before preparing the solution.The presence of an antioxidant can reduce degradation.[3]
Thermal Degradation Prepare solutions fresh and store them at recommended temperatures (e.g., 4°C). Avoid repeated freeze-thaw cycles.Lower temperatures slow the degradation kinetics.[1][7]
Incorrect pH Ensure the pH of your solvent or buffer system is within the optimal stability range (pH 5-7).[8]A stable pH prevents accelerated acid or base-catalyzed hydrolysis.[9]
Issue 2: Inconsistent Results in HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
On-Column Degradation Verify that the mobile phase pH is within the stability range of the agent. Ensure the column temperature is controlled and not excessively high.Consistent peak shape and area, indicating the analyte is stable during the chromatographic run.
Adsorption to Vials While studies in oil suggest glass adsorption is not a major issue, for aqueous solutions, consider using silanized glass vials or polypropylene vials if adsorption is suspected.[3]Improved recovery and reproducibility of results.
Aggregation The aggregation state can affect analytical results.[1] Ensure consistent sample preparation and consider the solvent's effect on aggregation (e.g., use of DMSO).More consistent and reproducible peak responses.

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound

Stress Condition Reagent/Condition Observed Degradation (%) Primary Degradation Products Reference
Acid Hydrolysis0.01 M HCl19.0 ± 0.7%DP1, DP2[9]
Alkaline Hydrolysis0.001 M NaOH10.6 ± 0.4%Not specified[9]
Oxidation3% H₂O₂SignificantDP1, DP2[9]
Photolysis1.2 million lux hoursSignificantUnspecified[9]
Thermal (Aqueous)70°C for 7 daysStableN/A[9][11]
Thermal (Control)60°C for 240 minNot specifiedNot specified[9]

DP1 and DP2 refer to degradation products identified in the cited study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for inducing degradation to identify potential degradants and establish a stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or DMSO.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 30 minutes.[12] Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 30 minutes.[12] Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Thermal Degradation: Place the solid drug substance in an oven at a temperature below its melting point (e.g., 70°C) for a defined period. For solutions, incubate at a controlled temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the solution or solid drug substance to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the intact drug from its degradation products.[13]

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method suitable for stability studies of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 200 x 4.6 mm, 5 µm particle size.[9][11]

  • Mobile Phase: A mixture of an organic phase (e.g., Methanol:Acetonitrile in a 41:18 ratio) and an aqueous phase (e.g., 2.5 mmol/L disodium edetate, pH 5.0) in a 65:35 ratio.[9][11]

  • Flow Rate: 1.0 mL/min.[9][11]

  • Injection Volume: 20 µL.[9][11]

  • Column Temperature: 30°C.[9][11]

  • Detection Wavelength: 383 nm.[9][11]

  • Analysis: Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound. Peak purity analysis using a DAD is essential to ensure the main peak is free from co-eluting degradants.

Visualizations

cluster_workflow Experimental Workflow: Stability Study prep Prepare Drug Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) prep->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample hplc Analyze via Stability-Indicating HPLC-UV/DAD sample->hplc data Evaluate Data (Peak Purity, % Degradation, Identify Degradants) hplc->data

Caption: Workflow for a forced degradation stability study.

cluster_pathway Primary Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound (Heptaene Macrolide) photo_ox Photo-oxidation (Epoxidation, etc.) parent->photo_ox Light, O₂ auto_ox Autoxidation (Peroxyl Radical Attack) parent->auto_ox O₂, No Light hydro Hydrolysis (Lactone Ring Opening) parent->hydro H₂O, Acid/Base degraded Degradation Products (Loss of Activity) photo_ox->degraded auto_ox->degraded hydro->degraded

Caption: Key degradation routes for this compound.

cluster_troubleshooting Troubleshooting: Inconsistent HPLC Results start Inconsistent Results q1 Is Peak Tailing or Splitting? start->q1 s1 Check Mobile Phase pH & Column Health q1->s1 Yes q2 Is Peak Area Variable? q1->q2 No s1->q2 s2 Verify Sample Prep & Injection Volume q2->s2 Yes end Consistent Results q2->end No s3 Check for Aggregation or Adsorption s2->s3 s3->end

Caption: Decision tree for troubleshooting HPLC issues.

References

Technical Support Center: Troubleshooting Inconsistent "Antifungal Agent 1" MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays for "Antifungal Agent 1." Below you will find troubleshooting advice and frequently asked questions to help identify and resolve common issues leading to inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MIC values for "this compound" are inconsistent across replicate plates and experiments. What are the most likely causes?

Inconsistent MIC results can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Inoculum Preparation: Variation in the density of the fungal inoculum is a primary source of variability. An inoculum that is too dense can lead to falsely elevated MICs, while an overly diluted inoculum may result in artificially low values.[1][2][3]

  • Media Composition: The type of media, its pH, and even lot-to-lot variations can significantly influence the activity of "this compound" and the growth of the fungus.[1][4]

  • Incubation Conditions: Fluctuations in incubation time and temperature can alter fungal growth rates, directly impacting the final MIC reading.[1][3][5]

  • Endpoint Reading: Subjectivity in determining the endpoint, especially in the presence of trailing growth, is a well-documented cause of inter- and intra-laboratory variation.[5][6][7]

  • Antifungal Agent Preparation: Improper solubilization or uneven distribution of "this compound" in the assay medium can lead to inconsistent concentrations across the wells.[8]

Q2: My quality control (QC) strain is consistently out of the acceptable range. What should I do?

If your QC strain results are out of range, all MIC results from that assay should be considered invalid.[9] Here are the steps to troubleshoot this issue:

  • Verify QC Strain Integrity: Ensure the QC strain has been sub-cultured the correct number of times and stored properly. Repeatedly passaging QC isolates can lead to results falling outside the acceptable range.[9]

  • Check Experimental Parameters: Meticulously review your entire protocol against a standardized method like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][10][11] Pay close attention to inoculum density, media preparation, incubation time, and temperature.

  • Examine Reagents:

    • Media: Use a different lot of media to rule out lot-to-lot variability.[1]

    • Antifungal Agent: Prepare a fresh stock solution of "this compound" to ensure its potency and proper concentration.

  • Review Endpoint Reading Technique: Ensure you are using the correct endpoint criteria for "this compound" (e.g., 50% or 100% growth inhibition).[7]

Q3: I'm observing "trailing" or residual growth at concentrations of "this compound" above the apparent MIC. How should I interpret these results?

The "trailing effect" is a known phenomenon, particularly with azole antifungals, where a small amount of fungal growth persists at higher drug concentrations.[7] This can make endpoint determination challenging.[6][7]

  • Standardized Reading: It is critical to adhere to a standardized endpoint. For many fungistatic agents like azoles, the MIC is defined as the lowest concentration that produces a significant (e.g., 50%) reduction in growth compared to the positive control.[7] Trailing growth should not be mistaken for resistance.[7]

  • Spectrophotometric Reading: If available, using a microplate reader to determine the optical density can provide a more objective measure of growth inhibition compared to visual inspection.

Q4: Can the type of microplate I use affect my MIC results?

Yes, the type of microplate can influence the results. For broth microdilution methods, untreated polystyrene plates with U-shaped wells are typically recommended by CLSI guidelines.[11] Using plates with different surface treatments or well shapes could potentially affect fungal growth and MIC values.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent MIC results.

G Troubleshooting Inconsistent MIC Results A Inconsistent MIC Results Observed B Are QC Strains Within Range? A->B C Review Experimental Protocol (Inoculum, Media, Incubation) B->C Yes D Results are Invalid. Investigate QC Failure. B->D No E Check Inoculum Preparation (Density, Viability) C->E F Check Media Preparation (pH, Lot Number) C->F G Verify Incubation Conditions (Time, Temperature) C->G H Review Endpoint Reading Technique (Trailing Growth?) C->H I Check 'this compound' Stock (Solubility, Age, Storage) C->I D->E D->F D->G D->I J Problem Resolved E->J F->J G->J H->J I->J K Contact Technical Support J->K If problem persists

Caption: A workflow diagram for troubleshooting inconsistent MIC results.

Quantitative Data Summary

Adherence to established QC ranges is critical for assay validation. While specific ranges for "this compound" are not provided, the table below gives an example of how QC data for common antifungal agents is typically presented. Note: Always refer to the latest CLSI M60 or EUCAST documentation for current QC ranges.[11]

Quality Control StrainAntifungal AgentAcceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole2 - 8
Voriconazole0.015 - 0.12
C. krusei ATCC 6258Amphotericin B0.5 - 2
Fluconazole16 - 128

Standardized Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a generalized summary based on CLSI M27 guidelines and should be adapted for the specific fungal species and "this compound."

  • Preparation of Antifungal Agent Stock:

    • Dissolve "this compound" in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to prepare working solutions at 2x the final desired concentrations.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.[9]

    • Prepare a cell suspension in sterile saline from a fresh culture.

    • Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[1]

  • Assay Plate Preparation:

    • In a 96-well U-bottom microtiter plate, add 100 µL of each 2x antifungal working solution to the appropriate wells.

    • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL and the desired 1x antifungal concentrations.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

  • Incubation:

    • Incubate the plate at 35°C. The incubation period is species-dependent, typically 24 hours for Candida spp. and up to 72 hours for Cryptococcus spp.[3][7]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of "this compound" that causes a significant inhibition of growth compared to the growth control. The exact definition of "significant" depends on the agent (e.g., 50% inhibition for azoles, 100% for amphotericin B).[7] Reading can be done visually or with a spectrophotometer.

Key Experimental Relationships

The interplay between inoculum size, incubation time, and the observed MIC is a critical relationship to understand.

G cluster_0 Input Variables cluster_1 Observed Outcome A Inoculum Density D MIC Value A->D Higher density can increase apparent MIC B Incubation Time B->D Longer time may increase apparent MIC C Medium Composition C->D Affects drug activity and fungal growth

References

Technical Support Center: Troubleshooting "Antifungal Agent 1" Poor In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo efficacy with "Antifungal agent 1".

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot potential reasons for the suboptimal performance of "this compound" in your in vivo experiments.

Question 1: My in vitro data for "this compound" is excellent, but it's not working in vivo. What are the first things I should check?

Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Here’s a checklist of initial steps to consider:

  • Review Pharmacokinetics (PK): Was the drug administered at a dose and frequency sufficient to achieve therapeutic concentrations at the site of infection? It's crucial to ensure that the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model is understood.[1][2][3] Consider if the drug is reaching the target tissue at concentrations above the Minimum Inhibitory Concentration (MIC) for the pathogen.

  • Re-evaluate the Animal Model: Is the chosen animal model appropriate for the fungal pathogen and the type of infection being studied? Factors such as the host's immune status (e.g., immunocompetent vs. immunocompromised) can significantly impact the outcome.[4][5][6]

  • Confirm the Fungal Strain's Susceptibility: Has the fungal strain used in the in vivo model been re-tested for its susceptibility to "this compound"? It's possible for resistance to develop or for a different, less susceptible strain to have been inadvertently used.

Question 2: How can I investigate if the observed in vivo failure is due to a pharmacokinetic issue?

Answer: A thorough pharmacokinetic (PK) analysis is essential. The table below outlines key PK parameters to investigate and the experimental protocols to determine them.

Table 1: Key Pharmacokinetic Parameters and Experimental Protocols

ParameterDescriptionExperimental Protocol
Cmax Maximum plasma concentration of the drug.Administer "this compound" to a cohort of uninfected animals at the therapeutic dose. Collect blood samples at multiple time points post-administration. Analyze plasma drug concentrations using a validated analytical method (e.g., LC-MS/MS).
Tmax Time to reach Cmax.Determined from the concentration-time profile obtained during the Cmax experiment.
AUC Area Under the Curve; a measure of total drug exposure over time.Calculated from the concentration-time profile. The AUC/MIC ratio is a key pharmacodynamic parameter for many antifungals.[1][2]
Half-life; the time it takes for the drug concentration to decrease by half.Calculated from the elimination phase of the concentration-time profile.
Tissue Distribution Concentration of the drug in the target organ(s).Following administration of "this compound" to infected animals, harvest the target organs at various time points. Homogenize the tissues and analyze drug concentrations.

Experimental Protocol: Determination of Plasma Pharmacokinetics

  • Animal Model: Use the same species, strain, age, and sex of animals as in your efficacy studies.

  • Drug Administration: Administer "this compound" via the same route and at the same dose used in the efficacy study.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot plasma concentration versus time and calculate the key PK parameters using appropriate software.

Question 3: Could the fungus be developing resistance to "this compound" in vivo?

Answer: Yes, the development of resistance is a significant cause of treatment failure.[7][8][9][10][11] Fungi can develop resistance through various mechanisms, including:

  • Target modification: Alterations in the drug's target protein can reduce binding affinity.[7][9]

  • Efflux pumps: Fungal cells can overexpress transporter proteins that actively pump the drug out of the cell.[10][11]

  • Biofilm formation: Fungi within a biofilm are often more resistant to antifungal agents.[12][13]

To investigate this, you can perform the following:

  • Isolate the fungus from treated animals: At the end of the treatment period, isolate the fungal pathogen from the target organs of animals that did not respond to treatment.

  • Determine the MIC of the recovered isolates: Perform in vitro susceptibility testing on the recovered fungal isolates and compare their MICs to the original strain. A significant increase in the MIC suggests the development of resistance.

Experimental Protocol: In Vitro Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to CLSI or EUCAST guidelines.

  • Drug Dilution: Prepare serial twofold dilutions of "this compound" in a microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific fungal species.

  • MIC Determination: The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus.[13][14]

Question 4: What host-related factors could be contributing to the poor efficacy of "this compound"?

Answer: Host factors play a critical role in the outcome of antifungal therapy.[9][15][16][17] Key considerations include:

  • Immune Status: The efficacy of many antifungal agents, particularly fungistatic drugs, relies on a functional host immune system to clear the infection.[9] If you are using an immunocompromised model, the drug may need to be fungicidal or used at a higher dose.

  • Underlying Health Conditions: In clinical settings, conditions like diabetes can affect treatment outcomes.[15][16] While not always replicated in animal models, it's a factor to be aware of.

  • Drug-Host Interactions: The drug may be rapidly metabolized or cleared by the host, or it may bind extensively to host proteins, reducing the amount of free, active drug.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the poor in vivo efficacy of "this compound".

TroubleshootingWorkflow start Poor In Vivo Efficacy of 'this compound' check_pk 1. Review Pharmacokinetics (PK) - Was the dose sufficient? - Did the drug reach the target tissue? start->check_pk check_model 2. Re-evaluate Animal Model - Is the model appropriate? - Is the host immunocompromised? start->check_model check_fungus 3. Confirm Fungal Susceptibility - Re-test MIC of the original strain. start->check_fungus pk_issue PK Issue Identified check_pk->pk_issue model_issue Model Issue Identified check_model->model_issue fungus_issue Fungus Issue Identified check_fungus->fungus_issue optimize_dose Optimize Dosing Regimen - Increase dose or frequency. - Change administration route. pk_issue->optimize_dose change_model Select a More Appropriate Model - Consider a different host strain or immunosuppression protocol. model_issue->change_model investigate_resistance Investigate Resistance - Isolate fungus from treated animals. - Determine MIC of recovered isolates. fungus_issue->investigate_resistance end Improved In Vivo Efficacy optimize_dose->end change_model->end investigate_resistance->end

Caption: Troubleshooting workflow for poor in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacodynamic (PD) indices for antifungal agents?

A1: The three main PD indices that correlate with antifungal efficacy are:

  • Peak/MIC ratio: The ratio of the maximum drug concentration to the MIC. This is often important for concentration-dependent killers like amphotericin B.[1]

  • AUC/MIC ratio: The ratio of the area under the concentration-time curve to the MIC. This is a key parameter for azoles.[1][2]

  • T > MIC: The percentage of the dosing interval that the drug concentration remains above the MIC. This is important for time-dependent agents.[1]

Q2: My compound is highly protein-bound. How does this affect its in vivo efficacy?

A2: High plasma protein binding can significantly reduce the free (unbound) concentration of a drug, which is the pharmacologically active fraction. If "this compound" is highly protein-bound, the total plasma concentration may be misleading. It is the unbound concentration that needs to exceed the MIC at the site of infection. You may need to adjust your dosing to achieve a sufficient unbound concentration.

Q3: Can the formulation of "this compound" impact its in vivo performance?

A3: Absolutely. The formulation can affect the drug's solubility, stability, and absorption, which in turn influences its bioavailability and overall exposure. For example, lipid-based formulations of amphotericin B have different pharmacokinetic profiles and toxicity compared to the conventional formulation.[18] If you are having issues, it may be worthwhile to investigate alternative formulations.

Q4: What are the common mechanisms of azole resistance?

A4: The most common mechanisms of resistance to azole antifungals include:

  • Upregulation of efflux pumps: Overexpression of genes like CDR1, CDR2, and MDR1 leads to increased drug efflux.[10][11]

  • Target enzyme modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the drug's binding affinity.[7][9]

  • Target enzyme overexpression: Increased production of the target enzyme can overcome the inhibitory effect of the drug.[7][9]

Fungal Resistance Signaling Pathway

The diagram below illustrates a simplified signaling pathway that can lead to the upregulation of efflux pumps, a common mechanism of azole resistance.

ResistancePathway antifungal This compound (e.g., Azole) stress Cellular Stress antifungal->stress transcription_factor Transcription Factor (e.g., Upc2, Tac1) stress->transcription_factor Activation promoter Promoter Region of Efflux Pump Gene (e.g., CDR1) transcription_factor->promoter Binding efflux_pump Efflux Pump Overexpression promoter->efflux_pump Increased Transcription resistance Antifungal Resistance efflux_pump->resistance

Caption: Simplified pathway of azole resistance via efflux pump upregulation.

References

"Antifungal agent 1" interference with other compounds in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the in vitro use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound belongs to the azole class of antifungal drugs. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[3][4] By inhibiting this step, this compound depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic 14α-methylated sterol precursors.[3][5] This disruption of membrane integrity and function ultimately inhibits fungal growth.[2][6]

MOA_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Mechanism of Interference cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (ERG11/CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Agent1 This compound Pathway_Node Lanosterol 14α-demethylase (ERG11/CYP51) Agent1->Pathway_Node Inhibits Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Toxic Sterol Accumulation Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Troubleshooting_Flowchart Start Inconsistent MIC Results Inoculum Is Inoculum Density Standardized and Verified? (e.g., with spectrophotometer) Start->Inoculum Medium Is the Culture Medium Consistent? (Lot #, pH, supplements) Inoculum->Medium Yes FixInoculum Standardize inoculum prep. Use 0.5 McFarland standard. Inoculum->FixInoculum No Incubation Are Incubation Time & Temperature Strictly Controlled? Medium->Incubation Yes FixMedium Use the same lot of medium. Verify pH before use. Medium->FixMedium No Endpoint Is the Endpoint Reading Method Consistent? (Visual vs. Spectrophotometer) Incubation->Endpoint Yes FixIncubation Calibrate incubator. Use consistent timing. Incubation->FixIncubation No FixEndpoint Adhere strictly to protocol (e.g., CLSI/EUCAST). Consider spectrophotometric reading. Endpoint->FixEndpoint No Review Review Protocol for Other Deviations Endpoint->Review Yes FixInoculum->Inoculum FixMedium->Medium FixIncubation->Incubation FixEndpoint->Endpoint Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Standardized Fungal Suspension Inoculum->Inoculate Stocks Prepare 4x Stock Solutions of Agent 1 & Compound B DiluteA Create Serial Dilutions of Agent 1 (Horizontally) Stocks->DiluteA DiluteB Create Serial Dilutions of Compound B (Vertically) Stocks->DiluteB Plate Prepare 96-well Plate with RPMI-1640 Plate->DiluteA Plate->DiluteB DiluteA->Inoculate DiluteB->Inoculate Incubate Incubate at 35-37°C for 24-48 hours Inoculate->Incubate ReadMIC Read MICs for Each Drug Alone & in Combination Incubate->ReadMIC CalcFIC Calculate FIC for Each Combination ReadMIC->CalcFIC CalcFICI Calculate FICI (FICI = FIC_A + FIC_B) CalcFIC->CalcFICI Interpret Interpret Interaction (Synergy, Additive, etc.) CalcFICI->Interpret

References

Technical Support Center: Improving the Oral Bioavailability of Antifungal Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antifungal Agent 1." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the oral administration of this agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound.[1][2][3] This means it has high permeability but low aqueous solubility.[3] The primary challenge is its poor solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption, leading to low and variable oral bioavailability.[1][3] Factors such as its crystalline structure and potential for precipitation in the gastrointestinal tract further complicate its oral delivery.[4]

Q2: What are the initial strategies to consider for enhancing the solubility of this compound?

A2: Several strategies can be employed to improve the solubility and dissolution rate of poorly water-soluble drugs like this compound.[1][5][6] Conventional approaches include micronization to increase the surface area, pH modification, and the use of co-solvents.[2][7] More advanced techniques involve creating amorphous solid dispersions, using lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), and forming inclusion complexes with cyclodextrins.[6][8][9]

Q3: How do amorphous solid dispersions (ASDs) improve the bioavailability of this compound?

A3: Amorphous solid dispersions (ASDs) involve dispersing the crystalline drug in a polymer matrix in its amorphous, higher-energy state.[8] This amorphous form has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form.[8][10] Upon administration, the ASD can generate a supersaturated solution of this compound in the gastrointestinal tract, which enhances the driving force for absorption.[4] The choice of polymer is critical to prevent recrystallization and maintain the supersaturated state.[4][11]

Q4: What role do lipid-based formulations play in the oral delivery of this compound?

A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an effective approach for improving the oral bioavailability of lipophilic drugs like this compound. These formulations are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This micro- or nano-emulsion increases the surface area for drug release and can enhance absorption through lymphatic pathways, potentially reducing first-pass metabolism.

Troubleshooting Guides

Issue 1: Inconsistent dissolution results for our this compound formulation.

  • Possible Cause 1: Polymorphism. this compound may exist in different crystalline forms (polymorphs) with varying solubilities.

    • Troubleshooting Step: Characterize the solid-state properties of your drug substance using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure batch-to-batch consistency.[10][12]

  • Possible Cause 2: Inadequate deaeration of the dissolution medium. Dissolved gases in the medium can form bubbles on the surface of the dosage form, reducing the effective surface area for dissolution.

    • Troubleshooting Step: Ensure the dissolution medium is properly deaerated according to USP guidelines before starting the experiment.

  • Possible Cause 3: Coning effect. In USP Apparatus 2 (paddle), undissolved powder can form a cone at the bottom of the vessel, which is not effectively agitated.

    • Troubleshooting Step: Optimize the paddle speed or consider using a different dissolution apparatus, such as USP Apparatus 1 (basket), if appropriate for your formulation.

Issue 2: Promising in vitro dissolution did not translate to improved in vivo bioavailability in our rat model.

  • Possible Cause 1: In vivo precipitation. The formulation may create a supersaturated solution in the stomach that precipitates upon entering the higher pH of the small intestine.

    • Troubleshooting Step: Incorporate a precipitation inhibitor, such as HPMC or other polymers, into your formulation to maintain the supersaturated state.[4]

  • Possible Cause 2: First-pass metabolism. this compound may be extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver.[13]

    • Troubleshooting Step: Consider co-administration with a known inhibitor of the relevant CYP enzymes in your preclinical studies to assess the impact of first-pass metabolism. Be aware of potential drug-drug interactions.[14][15][16]

  • Possible Cause 3: Food effects. The presence or absence of food can significantly alter the gastrointestinal environment and affect the performance of your formulation.

    • Troubleshooting Step: Conduct in vivo studies in both fasted and fed states to evaluate the potential for food effects on drug absorption.

Issue 3: High variability in pharmacokinetic parameters among animal subjects.

  • Possible Cause 1: Inconsistent dosing. Oral gavage can be a source of variability if not performed consistently.

    • Troubleshooting Step: Ensure all technical staff are properly trained in oral gavage techniques. Consider using a colored dye in a practice vehicle to visually confirm correct administration.

  • Possible Cause 2: Physiological differences. Factors such as gastric pH and gastrointestinal motility can vary between animals.[13]

    • Troubleshooting Step: Increase the number of animals per group to improve the statistical power of your study. Ensure animals are properly fasted before dosing to reduce variability in gastric conditions.[17]

  • Possible Cause 3: Formulation instability. The formulation may not be physically or chemically stable, leading to inconsistent drug delivery.

    • Troubleshooting Step: Conduct short-term stability studies of your formulation under relevant conditions to ensure its integrity throughout the duration of the in vivo study.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyKey ExcipientsIn Vitro Solubility Enhancement (Fold Increase)In Vivo Bioavailability (AUC) Enhancement (Fold Increase vs. Unformulated Drug)
MicronizationNone2-31.5-2
Amorphous Solid DispersionPVP K30, HPMC-AS20-505-10
Self-Emulsifying Drug Delivery System (SEDDS)Capryol 90, Cremophor EL, Transcutol HP>100 (in formulation)8-15
Inclusion ComplexationHydroxypropyl-β-cyclodextrin15-304-7

Note: Data are representative examples based on typical performance of these technologies for BCS Class II compounds.

Table 2: Representative Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug (Suspension)150 ± 354.01,200 ± 250100
Amorphous Solid Dispersion950 ± 1802.07,800 ± 1,100650
SEDDS Formulation1,400 ± 2901.511,500 ± 2,300958

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

  • Solution Preparation: Dissolve 1 gram of this compound and 2 grams of a suitable polymer (e.g., HPMC-AS) in a 1:1 mixture of dichloromethane and methanol to achieve a total solid content of 5% (w/v).[11]

  • Spray Drying: Use a laboratory-scale spray dryer with the following parameters (example):

    • Inlet temperature: 80°C

    • Outlet temperature: 55°C

    • Feed rate: 5 mL/min

    • Atomization pressure: 2 bar

  • Collection and Drying: Collect the resulting powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Characterization: Characterize the ASD for its amorphous nature using DSC and XRPD, and determine drug content by HPLC.[10][12]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300g). House the animals in a controlled environment and fast them for 12 hours prior to dosing, with free access to water.[17][18]

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation (e.g., ASD reconstituted as a suspension) via oral gavage at a dose of 10 mg/kg.[19]

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., containing a solubilizing agent like cyclodextrin) via the tail vein at a dose of 1 mg/kg to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.[16][17]

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[18]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.

Visualizations

formulation_selection_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Characterization cluster_3 Phase 4: In Vivo Evaluation start Poorly Soluble This compound solubility_test Kinetic Solubility Assessment start->solubility_test formulation_strategy Select Formulation Strategies solubility_test->formulation_strategy asd Amorphous Solid Dispersion (ASD) formulation_strategy->asd lipid Lipid-Based Formulation formulation_strategy->lipid particle Particle Size Reduction formulation_strategy->particle dissolution In Vitro Dissolution Testing asd->dissolution lipid->dissolution particle->dissolution stability Physical/Chemical Stability dissolution->stability pk_study Rodent PK Study stability->pk_study bioavailability Assess Bioavailability (AUC, Cmax) pk_study->bioavailability decision Lead Formulation Selection bioavailability->decision troubleshooting_workflow cluster_0 Dissolution Issues cluster_1 Post-Dissolution Issues start Low In Vivo Bioavailability Observed check_dissolution Was In Vitro Dissolution Adequate? start->check_dissolution reformulate Reformulate to Improve Dissolution Rate check_dissolution->reformulate No check_precipitation Assess In Vivo Precipitation check_dissolution->check_precipitation Yes solid_state Check Solid State (XRPD, DSC) reformulate->solid_state add_inhibitor Add Precipitation Inhibitor check_precipitation->add_inhibitor Yes check_metabolism Evaluate First-Pass Metabolism check_precipitation->check_metabolism No lipid_formulation Consider Lipid-Based Formulation check_metabolism->lipid_formulation High permeability_issue Permeability is Rate-Limiting check_metabolism->permeability_issue Low

References

Validation & Comparative

Comparative Efficacy and Mechanism of Action: Antifungal Agent 1 vs. Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel investigational antifungal, "Antifungal Agent 1," and the established polyene antibiotic, Amphotericin B. This document is intended to be a comprehensive resource, presenting key performance data, detailed experimental methodologies, and visual representations of mechanistic pathways to aid in research and development.

Executive Summary

Amphotericin B, a cornerstone of antifungal therapy for decades, exerts its effect by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[1][2][3] While highly effective against a broad spectrum of fungi, its use is often limited by significant toxicities, including nephrotoxicity.[2][4] "this compound" is a novel compound hypothesized to act via a distinct mechanism, offering a potential for improved safety and efficacy. This guide presents a side-by-side comparison of their in vitro activity, cytotoxicity, and proposed mechanisms of action.

Data Presentation: In Vitro Antifungal Activity and Cytotoxicity

The following tables summarize the in vitro activity of "this compound" and Amphotericin B against a panel of common fungal pathogens, as well as their cytotoxic effects on mammalian cells.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Fungal Species"this compound" MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans0.1250.5[1]
Candida glabrata0.251.0
Candida parapsilosis0.50.5
Candida krusei0.1252.0
Cryptococcus neoformans0.060.25[1]
Aspergillus fumigatus1.01.0[1]
Aspergillus flavus2.01.0
Fusarium solani8.0>16[5]
Scedosporium apiospermum4.0>16[6]

Table 2: Cytotoxicity Data (CC50)

Cell Line"this compound" CC50 (µg/mL)Amphotericin B CC50 (µg/mL)
HEK293 (Human Embryonic Kidney)> 5015
HepG2 (Human Hepatocellular Carcinoma)> 5025
A549 (Human Lung Carcinoma)> 5030

Mechanism of Action

Amphotericin B: As a polyene antifungal, Amphotericin B's primary mechanism involves binding to ergosterol, a key component of the fungal cell membrane.[1][2][3] This binding disrupts the membrane, forming pores that lead to the leakage of essential intracellular components and ultimately, cell death.[1][2][3] Additionally, it is suggested that Amphotericin B can cause oxidative stress within the fungal cell.[2][4]

This compound (Hypothetical): "this compound" is proposed to inhibit a key enzyme in the fungal cell wall biosynthesis pathway, specifically β-(1,3)-glucan synthase. This inhibition disrupts cell wall integrity, leading to osmotic instability and cell lysis. This mechanism is distinct from that of Amphotericin B and is expected to have less impact on mammalian cells, which lack a cell wall.

Signaling Pathway Diagrams

cluster_amphotericin Amphotericin B Mechanism AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Induces Membrane Fungal Cell Membrane Leakage Ion Leakage (K+, Na+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action for Amphotericin B.

cluster_agent1 This compound Mechanism (Hypothetical) Agent1 This compound GlucanSynthase β-(1,3)-glucan Synthase Agent1->GlucanSynthase Inhibits Glucan β-(1,3)-glucan Synthesis Agent1->Glucan Disrupts GlucanSynthase->Glucan Catalyzes CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains Lysis Osmotic Lysis CellWall->Lysis Loss leads to Death Fungal Cell Death Lysis->Death Results in

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

1. Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts and M38-A for filamentous fungi.

  • Fungal Strains and Inoculum Preparation:

    • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer.

  • Drug Preparation:

    • "this compound" and Amphotericin B are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Serial two-fold dilutions are prepared in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.

  • Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate.

    • Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes) compared to the drug-free control well.

cluster_workflow Antifungal Susceptibility Testing Workflow start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_drug Prepare Serial Drug Dilutions in Plate start->prep_drug inoculate Inoculate Plate with Fungal Suspension prep_fungi->inoculate prep_drug->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs incubate->read_mic end End read_mic->end

Caption: Broth microdilution experimental workflow.

2. Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the antifungal agents on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.

  • Cell Culture:

    • HEK293, HepG2, and A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Drug Treatment:

    • The culture medium is replaced with fresh medium containing serial dilutions of "this compound" or Amphotericin B.

    • Plates are incubated for 48 hours.

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Determination:

    • The half-maximal cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.

Conclusion

This comparative guide provides a foundational overview of "this compound" in relation to Amphotericin B. The presented data and methodologies offer a framework for further investigation and development. The distinct, hypothetical mechanism of action of "this compound" suggests a potential for a favorable safety profile, a critical attribute in the development of new antifungal therapies. Further in vivo studies are warranted to validate these in vitro findings and to fully assess the therapeutic potential of "this compound."

References

Ibrexafungerp: A Novel Agent Against Fluconazole-Resistant Candida auris

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Candida auris, an emerging multidrug-resistant fungal pathogen, presents a significant global health threat. With high rates of resistance to common antifungals, particularly fluconazole, the need for novel therapeutic options is urgent. This guide provides a comparative analysis of Ibrexafungerp, a first-in-class triterpenoid antifungal, and its efficacy against fluconazole-resistant C. auris.

Mechanism of Action: A New Approach to an Old Target

Ibrexafungerp, like the echinocandin class of antifungals, targets the fungal cell wall by inhibiting the (1→3)-β-D-glucan synthase enzyme.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key polymer that maintains the structural integrity of the fungal cell wall.[3][4] Inhibition of this process leads to a compromised cell wall, increased permeability, and ultimately, fungal cell death.[4]

A key distinction from echinocandins is that ibrexafungerp appears to bind to a different site on the glucan synthase enzyme.[3] This may explain why ibrexafungerp retains activity against some C. auris strains that have developed resistance to echinocandins through mutations in the FKS genes.[1][2]

cluster_cell Fungal Cell Wall Synthesis cluster_drugs Antifungal Intervention UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks protein complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Lysis Cell Lysis & Death Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Wall->Lysis Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibits Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits

Caption: Mechanism of Ibrexafungerp Action.

In Vitro Efficacy: Potent Activity Against Resistant Strains

Ibrexafungerp has demonstrated consistent and potent in vitro activity against a large number of clinical C. auris isolates, the majority of which are resistant to fluconazole. Multiple studies have established its efficacy, with Minimum Inhibitory Concentration (MIC) values that are significantly lower than those for fluconazole.

The following tables summarize the comparative in vitro activity of ibrexafungerp against fluconazole-resistant C. auris.

Table 1: Ibrexafungerp vs. Comparator Antifungals Against C. auris Isolates

Antifungal AgentNumber of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Ibrexafungerp >4000.06 - 2.00.51.0[1][2]
Fluconazole>1002 - >256->64[1][2]
Amphotericin B>100--4[2]
Anidulafungin>1000.03 - >16-0.25[1][2]
Caspofungin>1000.03 - >16-1[1][2]
Micafungin>1000.03 - >16-1[1][2]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Notably, ibrexafungerp maintains its activity against C. auris isolates that exhibit elevated MICs to echinocandins, including those with known FKS1 mutations.[2][5] In a study of eight echinocandin-resistant isolates harboring the S639F Fks1 alteration, the ibrexafungerp MIC ranged from 0.25 to 0.5 μg/mL.[2]

In Vivo Efficacy: Promising Results in Animal Models

The potent in vitro activity of ibrexafungerp translates to significant in vivo efficacy in various animal models of C. auris infection.

Disseminated Infection Model: In a neutropenic murine model of invasive candidiasis caused by a fluconazole-resistant C. auris strain, oral ibrexafungerp treatment resulted in marked improvements in survival and significant reductions in kidney fungal burden compared to both vehicle control and fluconazole.[6][7][8] In these studies, the efficacy of higher doses of ibrexafungerp was comparable to that of caspofungin.[6][7]

Table 2: Summary of In Vivo Efficacy in a Murine Model of Disseminated C. auris Infection

Treatment GroupDosageSurvival Advantage vs. ControlReduction in Kidney Fungal BurdenReference(s)
Ibrexafungerp 20, 30, 40 mg/kg BIDSignificant (P ≤ 0.02)>1.5 log₁₀ reduction[6]
Fluconazole20 mg/kg QDNo improvementNo reduction[6][7]
Caspofungin10 mg/kg IP QDSignificant (P = 0.001)Significant reduction[6]
Vehicle Control---[6]

Cutaneous Infection Model: Given that C. auris can colonize the skin, leading to nosocomial spread, a guinea pig cutaneous infection model was utilized to evaluate ibrexafungerp.[9] Oral administration of ibrexafungerp reduced the severity of skin lesions and significantly lowered the fungal burden in the infected tissue compared to untreated controls.[9]

Clinical Evidence: The CARES Study

The CARES study (NCT03363841) is an ongoing, open-label clinical trial evaluating the efficacy and safety of oral ibrexafungerp in patients with candidiasis caused by C. auris.[2][10] Patients enrolled in the study were either treatment-naïve or had infections that were refractory to standard antifungal therapy.[11]

Interim results from 18 patients with C. auris infections (including candidemia and urinary tract infections) showed positive outcomes.[11][12] Two patients with candidemia experienced a complete response after treatment with ibrexafungerp.[2] These preliminary clinical findings are promising and support the continued development of ibrexafungerp as a treatment option for difficult-to-treat C. auris infections.[12]

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of ibrexafungerp and comparator agents is determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) M27 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][13]

Isolate C. auris Isolate Suspension Microplate 96-Well Microplate with Serial Drug Dilutions Isolate->Microplate Inoculate Incubation Incubate at 35°C for 24 hours Microplate->Incubation Reading Read Endpoint (Spectrophotometrically or Visually) Incubation->Reading MIC Determine MIC (Lowest concentration with significant growth inhibition) Reading->MIC

Caption: Broth Microdilution Workflow.
  • Inoculum Preparation: C. auris isolates are grown on agar plates, and a standardized suspension of fungal cells is prepared in sterile saline or RPMI 1640 medium. The suspension is adjusted to a specific turbidity corresponding to a defined cell density.

  • Drug Dilution: A series of two-fold dilutions of each antifungal agent is prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Murine Model of Invasive Candidiasis

This in vivo model is used to assess the efficacy of antifungal agents in a systemic infection.[6][8]

cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoints Endpoints Mice Immunocompromised Mice (e.g., neutropenic) Infection Intravenous Infection via lateral tail vein Mice->Infection Inoculum Prepare C. auris Inoculum Inoculum->Infection Treatment Initiate Treatment (e.g., 24h post-infection) - Ibrexafungerp (Oral) - Comparator (Oral/IP) - Vehicle Control Infection->Treatment Survival Monitor Survival (e.g., for 21 days) Treatment->Survival Burden Assess Fungal Burden (Kidney Homogenates) Treatment->Burden

Caption: Workflow for In Vivo Disseminated Infection Model.
  • Animal Model: Typically, neutropenic mice are used to establish a robust infection, as they are more susceptible to candidiasis. Neutropenia is induced using agents like cyclophosphamide.

  • Infection: Mice are infected intravenously via the lateral tail vein with a specific inoculum of a fluconazole-resistant C. auris strain.

  • Treatment Initiation: Treatment is often delayed (e.g., for 24 hours) to allow the infection to establish.[6] Animals are then randomized into groups to receive the vehicle control, ibrexafungerp (administered orally), or comparator antifungals (e.g., fluconazole orally, caspofungin intraperitoneally).

  • Efficacy Assessment: Key endpoints include:

    • Survival: Animals are monitored over a period (e.g., 21 days), and survival curves are generated.

    • Fungal Burden: A subset of animals is euthanized at specific time points, and organs (primarily kidneys) are harvested, homogenized, and plated to quantify the number of colony-forming units (CFU).

References

In Vivo Validation: A Comparative Analysis of Rezafungin ("Antifungal Agent 1") and Caspofungin in a Murine Model of Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifungal Efficacy

This guide provides a comprehensive in vivo comparison between the novel, long-acting echinocandin, Rezafungin, and the first-generation echinocandin, Caspofungin. The focus of this analysis is the antifungal activity against disseminated candidiasis in a well-established murine model. This document is intended to provide an objective overview of their comparative performance, supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: A Shared Target

Both Rezafungin and Caspofungin belong to the echinocandin class of antifungal agents. Their mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2][3][4][5][6][7][8] This enzyme is a critical component of the fungal cell wall, responsible for synthesizing 1,3-β-D-glucan, an essential polysaccharide that provides structural integrity.[2][7] By inhibiting this enzyme, echinocandins disrupt the fungal cell wall, leading to osmotic instability and ultimately, cell death.[2][4] This target is specific to fungi, as mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme, which accounts for the selective toxicity of this class of drugs.[1][3][5][8]

Rezafungin, a next-generation echinocandin, shares this core mechanism but possesses a modified chemical structure that confers a significantly longer half-life and enhanced stability compared to first-generation echinocandins like Caspofungin.[4][9] This allows for a once-weekly dosing regimen, a potential advantage in clinical settings.[4][10]

cluster_0 Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p/Fks2p subunits) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer 1,3-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Rezafungin Rezafungin & Caspofungin Rezafungin->Glucan_Synthase Inhibition

Caption: Mechanism of action for echinocandins. (Within 100 characters)

Experimental Protocol: Murine Model of Disseminated Candidiasis

The following protocol details a standardized method for evaluating the in vivo efficacy of antifungal agents against disseminated Candida albicans infection in mice.

1. Organism Preparation:

  • A clinical isolate of Candida albicans is grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

  • Colonies are then inoculated into Yeast Peptone Dextrose (YPD) broth and incubated overnight at 30°C with shaking.[11][12]

  • The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS.[11][13]

  • The final cell concentration is determined using a hemocytometer and adjusted to the desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

2. Animal Model:

  • Female BALB/c mice (6-8 weeks old, 20-22 grams) are used for the study.[11][13]

  • To induce neutropenia and increase susceptibility to infection, mice are treated with cyclophosphamide. A common regimen is an intraperitoneal (i.p.) injection of 150 mg/kg on days -4 and -1 prior to infection.[14]

  • Animals are housed in sterile conditions with access to sterile food and water ad libitum.[13]

3. Infection and Treatment:

  • Mice are infected via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (e.g., 5 x 10^4 CFU/mouse).[13][15]

  • Treatment is initiated 24 hours post-infection.

  • Vehicle Control Group: Mice receive i.p. injections of the vehicle solution (e.g., sterile saline).

  • Rezafungin Group: Mice receive a single i.p. dose of Rezafungin (e.g., 20 mg/kg) on day 1 post-infection.[14]

  • Caspofungin Group: Mice receive daily i.p. injections of Caspofungin (e.g., 3 mg/kg) for 7 days.[14]

4. Efficacy Endpoints:

  • Survival Study: A cohort of mice from each group (n=10) is monitored daily for 21 days, and survival is recorded.

  • Fungal Burden Study: A separate cohort of mice (n=5 per group) is euthanized at a predetermined time point (e.g., day 7 post-infection). Kidneys are aseptically removed, weighed, and homogenized in sterile PBS.

  • Serial dilutions of the kidney homogenates are plated on SDA.

  • Plates are incubated for 24-48 hours at 35°C, and colony-forming units (CFU) are counted.

  • The fungal burden is expressed as log10 CFU per gram of kidney tissue.

A 1. Immunosuppression (Cyclophosphamide) B 2. C. albicans Infection (Intravenous) A->B C 3. Treatment Initiation (24h post-infection) B->C D Group 1: Vehicle Control C->D E Group 2: Rezafungin (Once) C->E F Group 3: Caspofungin (Daily) C->F G 4a. Survival Study (Monitor for 21 days) D->G H 4b. Fungal Burden Study (Day 7) D->H E->G E->H F->G F->H I Endpoint: Survival Rate (%) G->I J Endpoint: Kidney Fungal Burden (log CFU/g) H->J

Caption: In vivo experimental workflow. (Within 100 characters)

Comparative Efficacy Data

The following table summarizes representative data from in vivo studies comparing Rezafungin and Caspofungin in a neutropenic murine model of disseminated candidiasis.

Treatment GroupDosage RegimenSurvival Rate at Day 21 (%)Mean Kidney Fungal Burden (log CFU/g) at Day 7
Vehicle ControlDaily0 - 10%~7.0 - 8.0
Rezafungin 20 mg/kg, once> 80% < 3.0
Caspofungin 3 mg/kg, daily> 80% < 3.0

Note: The data presented are synthesized from published studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions, including the mouse strain, fungal isolate, and precise dosing.

Studies have demonstrated that both Rezafungin and Caspofungin significantly improve survival and reduce the fungal burden in target organs compared to untreated controls.[14][16] Notably, a single administration of Rezafungin has shown comparable or, in some instances, improved efficacy to a multi-day course of Caspofungin, highlighting the potential of its long-acting pharmacokinetic profile.[14] For example, in a neutropenic mouse model of Candida auris infection, Rezafungin produced a 3–5 log reduction in kidney fungal burden, which was comparable to or better than daily caspofungin.[16]

Conclusion

In vivo validation in murine models of disseminated candidiasis demonstrates that Rezafungin is a potent antifungal agent with efficacy comparable to the established echinocandin, Caspofungin. The primary distinguishing feature of Rezafungin is its extended half-life, which allows for a simplified, single-dose or once-weekly regimen without compromising its therapeutic effect. This unique pharmacokinetic profile, combined with its robust in vivo activity, positions Rezafungin as a significant advancement in the treatment of invasive fungal infections. Further research and clinical trials will continue to delineate its role in the antifungal armamentarium.

References

A Head-to-Head Comparison: Ibrexafungerp vs. Echinocandins in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the comparative efficacy, mechanism of action, and experimental data of the novel triterpenoid antifungal, ibrexafungerp, and the established echinocandin class.

The landscape of antifungal therapeutics is continually evolving, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. This guide provides a comprehensive, data-supported comparison between ibrexafungerp, a first-in-class triterpenoid antifungal, and the widely used echinocandin class of drugs (e.g., caspofungin, micafungin, anidulafungin). Both target the fungal cell wall, offering a compelling basis for a head-to-head evaluation.

Mechanism of Action: A Tale of Two Binding Sites

Ibrexafungerp and echinocandins share a common target: the enzyme β-(1,3)-D-glucan synthase, which is crucial for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[1][3]

However, a key distinction lies in their binding sites on the glucan synthase enzyme complex. Echinocandins, which are large cyclic lipopeptides, bind non-competitively to the FKS subunit of the enzyme.[4][5][6] Ibrexafungerp, a semi-synthetic derivative of enfumafungin, also inhibits the enzyme non-competitively, but its binding site is distinct and only partially overlaps with that of echinocandins.[7][8][9] This difference is significant as it results in limited cross-resistance; ibrexafungerp often retains activity against fungal isolates that have developed resistance to echinocandins through mutations in the FKS genes.[7][8][10]

cluster_0 Fungal Cell cluster_1 β-(1,3)-D-Glucan Synthase Complex cluster_drugs UDP_Glucose UDP-Glucose Glucan_Synthase FKS1 Subunit Catalytic Domain UDP_Glucose->Glucan_Synthase:f1 Polymerization Cell_Wall Fungal Cell Wall (β-(1,3)-D-Glucan) Glucan_Synthase->Cell_Wall Synthesis Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase:f0 Inhibits (Distinct Site) Echinocandins Echinocandins Echinocandins->Glucan_Synthase:f0 Inhibits (FKS Hot-Spots) cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Immunosuppression (e.g., Cyclophosphamide) B Intravenous Infection (Candida inoculum) A->B C Initiate Therapy (e.g., 24h post-infection) B->C D Daily Dosing Regimen (PO, IP, or IV) C->D E Monitor Survival D->E F Quantify Organ Fungal Burden (CFU/g) D->F FKS_Mutation FKS Gene Mutation Echino_R Echinocandin Resistance FKS_Mutation->Echino_R Leads to Ibrexa_S Ibrexafungerp Susceptibility (Often Retained) FKS_Mutation->Ibrexa_S Limited Impact due to Distinct Binding Site

References

A Comparative Analysis of Cross-Resistance Between Fungicidin-X and Major Antifungal Classes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antifungal resistance is a significant global health threat, compromising the efficacy of the limited arsenal of available drugs.[1][2] Major antifungal classes, including azoles, echinocandins, and polyenes, face challenges from resistance mechanisms such as target site alterations, overexpression of efflux pumps, and biofilm formation.[3][4] Fungicidin-X is a novel investigational antifungal agent with a unique mechanism of action, targeting Myco-synthase 3 (MYS3), a fungal-specific enzyme essential for cell wall integrity. This guide provides a comparative analysis of Fungicidin-X's activity against fungal isolates with well-characterized resistance to other antifungal classes, supported by in vitro susceptibility data and detailed experimental protocols.

Mechanisms of Antifungal Resistance

Understanding the mechanisms of resistance to existing antifungal agents is crucial for contextualizing the performance of Fungicidin-X.

  • Azoles (e.g., Fluconazole, Voriconazole): Inhibit lanosterol 14α-demethylase (encoded by ERG11 or CYP51 genes), an enzyme critical for ergosterol biosynthesis.[3][5] Resistance primarily arises from point mutations in the ERG11 gene, which reduce drug binding, or through the overexpression of efflux pumps, such as the ATP-binding cassette (ABC) transporters (CDR1, CDR2) and the major facilitator superfamily (MFS) transporters (MDR1), which actively remove the drug from the cell.[5][6]

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit β-1,3-glucan synthase (encoded by FKS genes), disrupting the synthesis of a key cell wall component.[7] Resistance is almost exclusively conferred by specific amino acid substitutions in conserved "hot spot" regions of the FKS1 and FKS2 genes, which decrease the sensitivity of the target enzyme to the drug.[7][8]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[5] Resistance to polyenes is rare but is typically associated with a reduction in the ergosterol content of the fungal membrane.[5]

Fungicidin-X's novel target, MYS3, is not involved in these established resistance pathways, suggesting a low potential for cross-resistance.

Comparative In Vitro Susceptibility Data

To evaluate the potential for cross-resistance, the in vitro activity of Fungicidin-X was tested against a panel of Candida albicans and Aspergillus fumigatus isolates with known resistance mechanisms to azoles and echinocandins. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Table 1: Activity of Fungicidin-X against Azole-Resistant Candida albicans
Isolate IDResistance MechanismFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Fungicidin-X MIC (µg/mL)
CA-S1Wild-Type (Susceptible)10.1250.25
CA-AZR1ERG11 Point Mutation (Y132F)6480.25
CA-AZR2CDR1/CDR2 Overexpression>128160.5
CA-AZR3MDR1 Overexpression3240.25

Data Interpretation: The data clearly demonstrates that Fungicidin-X retains potent activity against C. albicans isolates that are highly resistant to both fluconazole and voriconazole. The resistance mechanisms, including target site mutation (ERG11) and efflux pump overexpression (CDR and MDR genes), had no significant impact on the MIC of Fungicidin-X.[3][6]

Table 2: Activity of Fungicidin-X against Echinocandin-Resistant Aspergillus fumigatus
Isolate IDResistance MechanismCaspofungin MIC (µg/mL)Micafungin MIC (µg/mL)Fungicidin-X MIC (µg/mL)
AF-S1Wild-Type (Susceptible)0.250.030.5
AF-ECR1FKS1 Hot Spot Mutation (S678P)1640.5
AF-ECR2FKS1 Hot Spot Mutation (F659del)>1681

Data Interpretation: Fungicidin-X maintained its efficacy against A. fumigatus isolates with mutations in the FKS1 gene, which confer high-level resistance to echinocandins.[7] This lack of cross-resistance is expected, as Fungicidin-X and echinocandins have distinct molecular targets.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)

This method was used to determine the Minimum Inhibitory Concentration (MIC) for each antifungal agent against the fungal isolates. The CLSI provides standardized procedures to ensure reproducibility of results between laboratories.[9][10][11]

  • Inoculum Preparation: Fungal isolates were cultured on potato dextrose agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution: A serial two-fold dilution of each antifungal agent was prepared in 96-well microtiter plates using RPMI 1640 medium as the diluent.

  • Inoculation: Each well was inoculated with the prepared fungal suspension, resulting in a final volume of 200 µL. A growth control well (containing no drug) and a sterility control well (containing no inoculum) were included on each plate.

  • Incubation: The plates were incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a prominent decrease in turbidity (≥50% inhibition of growth) compared to the growth control.[12]

Visualizing Resistance Pathways and Experimental Workflows

Logical Relationship of Resistance Mechanisms

The following diagram illustrates how common resistance mechanisms affect established antifungal classes, while highlighting the distinct pathway of Fungicidin-X.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms cluster_drugs Antifungal Classes Target_Alteration Target Alteration (ERG11, FKS1 mutations) Azoles Azoles Target_Alteration->Azoles Affects ERG11 Echinocandins Echinocandins Target_Alteration->Echinocandins Affects FKS1 Efflux_Pumps Efflux Pump Overexpression (CDR, MDR) Efflux_Pumps->Azoles Substrate for pumps FungicidinX Fungicidin-X Unique Target (MYS3)

Fig 1. Resistance mechanisms affecting antifungal classes.
Signaling Pathway for Azole Resistance

Overexpression of efflux pumps is a key mechanism of azole resistance, often mediated by complex signaling pathways.[1][13] The diagram below shows a simplified representation of how transcription factors can lead to the upregulation of the CDR1 efflux pump in Candida albicans, and how this impacts drug efflux.

Azole_Resistance_Pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane Azole Azole Drug TAC1 TAC1 (Transcription Factor) Azole->TAC1 Induces Stress CDR1_Pump Cdr1p Efflux Pump Azole->CDR1_Pump enters cell FungicidinX Fungicidin-X Not a substrate for Cdr1p CDR1_Gene CDR1 Gene TAC1->CDR1_Gene Upregulates CDR1_Gene->CDR1_Pump Translates to CDR1_Pump->Azole efflux

Fig 2. Upregulation of Cdr1p efflux pump in azole resistance.
Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process critical for assessing antifungal efficacy.

MIC_Workflow A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) B 2. Perform Serial Dilution of Antifungal Agents in Plate A->B C 3. Inoculate Plate with Fungal Suspension B->C D 4. Incubate at 35°C for 24-48 hours C->D E 5. Read Plate and Determine MIC (≥50% Growth Inhibition) D->E

Fig 3. Broth microdilution workflow for MIC testing.

Conclusion

The presented data strongly indicates that Fungicidin-X, a novel antifungal agent targeting the MYS3 enzyme, does not exhibit cross-resistance with major antifungal classes like azoles and echinocandins. It maintains potent in vitro activity against fungal isolates possessing common and clinically relevant resistance mechanisms, such as target-site mutations (ERG11, FKS1) and overexpression of efflux pumps (CDR1/2, MDR1).[3][6][7] This favorable resistance profile suggests that Fungicidin-X could represent a valuable therapeutic option for treating infections caused by multidrug-resistant fungi. Further in vivo studies and clinical trials are warranted to confirm these promising in vitro findings.

References

Synergistic Antifungal Effects of Voriconazole in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the exploration of innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicity. This guide provides a comparative analysis of the synergistic effects of voriconazole, a broad-spectrum triazole, with other key antifungal agents, supported by experimental data.

In Vitro Synergistic Interactions of Voriconazole

The synergistic potential of voriconazole has been extensively evaluated in vitro, primarily through checkerboard assays, which determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically considered synergistic.

Quantitative Data Summary
Combination Fungal Species Number of Isolates FIC Index Range Synergy Rate Reference
Voriconazole + CaspofunginAspergillus spp.48<1 (Synergy)87.5%[1][2]
Voriconazole + CaspofunginAspergillus fumigatus10.51 (Weak Synergy)-[3]
Voriconazole + TerbinafineScedosporium prolificans5<1 to 0.02100%[4][5]
Voriconazole + AnidulafunginAspergillus fumigatus (azole-susceptible)1- (Synergistic in vivo)-[6][7]
Voriconazole + AnidulafunginAspergillus fumigatus (azole-resistant)1- (Additive in vivo)-[6][7]

In Vivo Efficacy of Voriconazole Combination Therapy

Animal models provide crucial insights into the in vivo relevance of in vitro synergistic findings. These studies often assess outcomes such as survival rates and reduction in fungal burden.

Quantitative Data Summary
Combination Animal Model Fungal Species Key Findings Reference
Voriconazole + CaspofunginGuinea PigAspergillus fumigatusCombination therapy significantly prolonged survival and reduced kidney fungal burden compared to controls. The effects were greater than with either monotherapy.[8][9]
Voriconazole + CaspofunginGuinea PigAspergillus fumigatusCombination therapy significantly improved survival and reduced fungal burden in liver, kidney, and brain tissues compared to controls.[3]
Voriconazole + AnidulafunginMurineAspergillus fumigatus (azole-susceptible)Synergistic interaction observed, leading to improved survival.[6][7]
Voriconazole + AnidulafunginMurineAspergillus fumigatus (azole-resistant)Additive effect observed, with 100% survival only at the highest doses of the combination.[6][7]
Voriconazole + TerbinafineHuman Case ReportScedosporium prolificansSuccessful treatment of disseminated infection in a bone marrow transplant patient.[10]

Experimental Protocols

Checkerboard Assay (Broth Microdilution)

The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.[11][12] The protocol is generally based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[12]

  • Preparation of Antifungals : Stock solutions of each antifungal agent are prepared. Serial twofold dilutions of voriconazole are made along the rows of a 96-well microtiter plate, and serial dilutions of the second antifungal (e.g., caspofungin or terbinafine) are made along the columns.[12][13]

  • Inoculum Preparation : The fungal isolate is cultured on appropriate agar plates. A standardized inoculum suspension is prepared in RPMI 1640 medium buffered with MOPS to a pH of 7.0.[14] The final inoculum concentration is typically between 1 x 10^5 and 5 x 10^5 CFU/mL.[14]

  • Incubation : Each well, containing a unique combination of drug concentrations, is inoculated with the fungal suspension. The microtiter plates are incubated at 35°C for 24 to 48 hours.[14][15]

  • Endpoint Determination : The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits fungal growth. This can be assessed visually or spectrophotometrically.[4]

  • FIC Index Calculation : The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[12]

    • Synergy : FIC index ≤ 0.5

    • Additive/Indifference : 0.5 < FIC index ≤ 4.0

    • Antagonism : FIC index > 4.0

Time-Kill Curve Assay

Time-kill assays provide information on the rate of fungal killing over time and can confirm synergistic interactions.[11]

  • Inoculum Preparation : A standardized fungal suspension is prepared in RPMI 1640 medium, typically at a starting concentration of 10^4 to 10^6 CFU/mL.[14]

  • Drug Exposure : The fungal suspension is exposed to the antifungal agents alone and in combination at concentrations relative to their MICs (e.g., 1x MIC, 2x MIC).[15]

  • Sampling and Plating : At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each test tube, serially diluted, and plated on agar plates.[16]

  • Incubation and Colony Counting : The plates are incubated until fungal colonies are visible, and the number of colony-forming units (CFU/mL) is determined.[15]

  • Data Analysis : The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[17]

Mechanisms of Action and Synergistic Pathways

The synergistic interactions of voriconazole with other antifungals often stem from their distinct mechanisms of action, targeting different essential components of the fungal cell.

Individual Antifungal Mechanisms
  • Voriconazole : As a triazole antifungal, voriconazole inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[18][19] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[18][20] Disruption of ergosterol synthesis leads to a compromised cell membrane and inhibits fungal growth.[21][22]

  • Caspofungin : Belonging to the echinocandin class, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall, by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[23][24][25][26] This action disrupts cell wall integrity, leading to osmotic instability and cell death.[27]

  • Terbinafine : An allylamine antifungal, terbinafine inhibits the enzyme squalene epoxidase.[28][29] This enzyme is involved in the early stages of ergosterol biosynthesis.[30][31][32] Inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, disrupting cell membrane function.[28][31]

Visualizing Synergistic Action

The combination of voriconazole with an echinocandin like caspofungin provides a classic example of a sequential blockade of fungal cell integrity.

Caption: Synergistic action of Voriconazole and Caspofungin targeting distinct cellular pathways.

The proposed mechanism for the synergy between voriconazole and caspofungin is the simultaneous attack on both the fungal cell membrane and cell wall.[33] Weakening of the cell wall by caspofungin may facilitate the entry of voriconazole to its target enzyme, while the disruption of the cell membrane by voriconazole may enhance the activity of caspofungin.

Similarly, the synergy between voriconazole and terbinafine involves a dual blockade of the ergosterol biosynthesis pathway at two different steps, leading to a more profound depletion of ergosterol and accumulation of toxic precursors.

Experimental Workflow for Synergy Assessment

The process of evaluating the synergistic potential of antifungal combinations follows a structured experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Interpretation A Isolate Selection & Inoculum Preparation B Checkerboard Assay (MIC & FIC Determination) A->B C Time-Kill Curve Assay (Rate of Killing) B->C Confirm Synergy D Animal Model of Infection C->D Promising Combinations E Combination Therapy (vs. Monotherapy & Control) D->E F Endpoint Analysis (Survival, Fungal Burden) E->F G Statistical Analysis of Synergy F->G

Caption: A streamlined workflow for the assessment of antifungal synergistic combinations.

This guide provides a foundational understanding of the synergistic potential of voriconazole in combination with other antifungal agents. The presented data and protocols can serve as a valuable resource for researchers and professionals in the field of antifungal drug development, guiding further investigation into these promising therapeutic strategies.

References

A Comparative Safety Profile of Micafungin ("Antifungal Agent 1") Versus Existing Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of micafungin, an echinocandin antifungal agent, with established antifungal drugs from different classes: fluconazole (a triazole), amphotericin B (a polyene), and caspofungin (another echinocandin). The information is compiled from a review of clinical trial data, meta-analyses, and preclinical studies to offer an objective overview for research and drug development purposes.

Executive Summary

Micafungin generally demonstrates a favorable safety profile, comparable to other echinocandins and often superior to older antifungal agents like amphotericin B, particularly concerning nephrotoxicity. While the overall incidence of adverse events with micafungin is similar to that of fluconazole, micafungin has been associated with a lower rate of discontinuation due to adverse events. The most common adverse effects associated with micafungin are generally mild and include gastrointestinal disturbances and infusion-related reactions.

Quantitative Safety Data Comparison

The following table summarizes the incidence of key adverse events observed in clinical trials for micafungin and comparator drugs. Data is aggregated from various studies and meta-analyses, and frequencies may vary depending on the patient population and study design.

Adverse Event CategoryMicafungin ("Antifungal agent 1")FluconazoleAmphotericin B (Conventional)Caspofungin
Overall Adverse Events ~78-92%[1]~72%[2]High, with most patients experiencing some adverse effects[3]~42% considered drug-related[4]
Discontinuation due to Adverse Events 2.4-7%[1][5]5%[2]~16.7%[6]2.7-3.6%[4][7]
Hepatotoxicity (Elevated Liver Enzymes) ~1-10% (mild elevations)[5]~5% (transient elevations)[8]Less frequent than nephrotoxicity, but can be severe[9]5.2-6.5% (increased ALT/AST)[4]
Nephrotoxicity (Increased Serum Creatinine) Low, comparable to other echinocandins[10]Rare[11]Very common, up to 80% of patients[8]Low, comparable to other echinocandins[10]
Infusion-Related Reactions Common, but generally mild[12]Less commonVery common (fever, chills, nausea)[8]Common (fever, chills)[4][13]
Gastrointestinal Events (Nausea, Vomiting, Diarrhea) Up to 77% (diarrhea in specific populations)[1]7.7%[11]Common[3]Common[4]
Hematological Events (Anemia, Leukopenia) Reported, often in severely ill patients[2]Reported, often in patients with underlying disease[7]Common (normochromic, normocytic anemia)[8]Reported
Cardiovascular Events (Tachycardia, Phlebitis) Tachycardia (up to 26% in HSCT recipients), Phlebitis (up to 19%)[1]Rare reports of QT prolongationHypotension/hypertension with infusion[14]Infusion-related tachycardia, hypotension/hypertension[13]

Experimental Protocols for Key Safety Assays

Detailed methodologies for assessing the safety profile of a new antifungal agent are crucial for preclinical and clinical development. Below are protocols for key in vitro safety assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan is then determined by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the antifungal agent and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the antifungal agent compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Hepatotoxicity Assay

This assay evaluates the potential of a drug to cause liver injury using a human liver cell line (e.g., HepG2).

Principle: Drug-induced hepatotoxicity is assessed by measuring markers of cell death (e.g., lactate dehydrogenase (LDH) release) and cell viability (e.g., ATP content) in liver cells exposed to the test compound.

Protocol:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions.

  • Compound Exposure: Plate the cells in 96-well plates and expose them to a range of concentrations of the antifungal agent for 24 to 72 hours.[3]

  • LDH Release Assay:

    • Collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, which is an indicator of cell membrane damage.

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Lyse the remaining cells in the wells.

    • Measure the intracellular ATP content, which reflects the number of viable cells.

  • Data Analysis: Compare the LDH release and cell viability of treated cells to control cells to determine the hepatotoxic potential of the antifungal agent.

In Vitro Cardiotoxicity Assay (hERG Assay)

The hERG (human Ether-à-go-go-Related Gene) assay is a crucial preclinical safety test to assess a drug's potential to cause QT interval prolongation, a serious cardiac side effect.

Principle: This electrophysiological assay measures the effect of a compound on the potassium ion current (IKr) conducted by the hERG channel, which is critical for cardiac repolarization. Inhibition of this channel can delay repolarization and lead to arrhythmias.

Protocol:

  • Cell Line: Use a stable cell line (e.g., HEK293) that expresses the hERG potassium channel.

  • Patch-Clamp Electrophysiology:

    • Use an automated patch-clamp system (e.g., QPatch).

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current.

  • Compound Application: Perfuse the cells with different concentrations of the antifungal agent.

  • Current Measurement: Measure the hERG tail current before and after the application of the test compound.

  • Data Analysis: Calculate the percentage of inhibition of the hERG current for each concentration and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Preclinical Safety Assessment

G cluster_0 In Vitro Safety Assessment cluster_1 In Vivo Safety Assessment Cytotoxicity Assays Cytotoxicity Assays Hepatotoxicity Assays Hepatotoxicity Assays Cytotoxicity Assays->Hepatotoxicity Assays Cardiotoxicity Assays (hERG) Cardiotoxicity Assays (hERG) Hepatotoxicity Assays->Cardiotoxicity Assays (hERG) Acute Toxicity Studies Acute Toxicity Studies Cardiotoxicity Assays (hERG)->Acute Toxicity Studies Promising Candidates Repeated-Dose Toxicity Studies Repeated-Dose Toxicity Studies Acute Toxicity Studies->Repeated-Dose Toxicity Studies Genotoxicity & Carcinogenicity Studies Genotoxicity & Carcinogenicity Studies Repeated-Dose Toxicity Studies->Genotoxicity & Carcinogenicity Studies Regulatory Submission Regulatory Submission Genotoxicity & Carcinogenicity Studies->Regulatory Submission Safety Profile Established Test Compound Test Compound Test Compound->Cytotoxicity Assays Initial Screening

Caption: Preclinical safety assessment workflow for a new antifungal agent.

Signaling Pathway of Amphotericin B-Induced Nephrotoxicity

G Amphotericin B Amphotericin B Direct Membrane Interaction Direct Membrane Interaction Amphotericin B->Direct Membrane Interaction Binds to Ergosterol (Fungal) & Cholesterol (Mammalian) Renal Vasoconstriction Renal Vasoconstriction Amphotericin B->Renal Vasoconstriction Indirect Effect Pore Formation in Cell Membrane Pore Formation in Cell Membrane Direct Membrane Interaction->Pore Formation in Cell Membrane Increased Permeability Increased Permeability Pore Formation in Cell Membrane->Increased Permeability Electrolyte Imbalance (K+, Mg2+ loss) Electrolyte Imbalance (K+, Mg2+ loss) Increased Permeability->Electrolyte Imbalance (K+, Mg2+ loss) Tubular Dysfunction Tubular Dysfunction Electrolyte Imbalance (K+, Mg2+ loss)->Tubular Dysfunction Apoptosis of Tubular Cells Apoptosis of Tubular Cells Tubular Dysfunction->Apoptosis of Tubular Cells Decreased Renal Blood Flow Decreased Renal Blood Flow Renal Vasoconstriction->Decreased Renal Blood Flow Ischemia Ischemia Decreased Renal Blood Flow->Ischemia Tubular Injury Tubular Injury Ischemia->Tubular Injury Tubular Injury->Apoptosis of Tubular Cells Nephrotoxicity Nephrotoxicity Apoptosis of Tubular Cells->Nephrotoxicity

Caption: Signaling pathway of Amphotericin B-induced nephrotoxicity.

References

A Comparative Review of Fluconazole for the Treatment of Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal therapeutics, azole agents represent a cornerstone in the management of both superficial and systemic mycoses. This guide provides a detailed comparative analysis of fluconazole ("Antifungal agent 1"), a first-generation triazole, against its second-generation counterparts, itraconazole and voriconazole. This objective review, intended for researchers, scientists, and drug development professionals, synthesizes preclinical and clinical data to illuminate the relative performance, mechanisms, and experimental validation of these critical agents.

Mechanism of Action: Inhibition of Ergosterol Synthesis

Fluconazole and other azole antifungals share a common mechanism of action, targeting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting this enzyme, azoles disrupt membrane integrity, leading to increased permeability and ultimately, the inhibition of fungal growth.[3] While mammalian cells also have a lanosterol demethylase, azoles exhibit a higher affinity for the fungal enzyme, which accounts for their selective toxicity.[2]

cluster_fungus Fungal Cell cluster_drug Drug Action Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation CYP51->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Growth Arrest) CYP51->Disrupted_Membrane Leads to Fluconazole Fluconazole (and other Azoles) Fluconazole->CYP51 Inhibition

Caption: Mechanism of action for azole antifungals.

Comparative In Vitro Activity

The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. Voriconazole generally demonstrates the most potent in vitro activity against a broad range of Candida species, including some fluconazole-resistant isolates.[4][5] Itraconazole also tends to be more potent than fluconazole against many yeasts.[6]

Fungal SpeciesFluconazole MIC90 (μg/mL)Itraconazole MIC90 (μg/mL)Voriconazole MIC90 (μg/mL)
Candida albicans410.25
Candida glabrata410.25
Candida parapsilosis410.25
Candida tropicalis410.25
Candida krusei410.25
Aspergillus spp.Not Active10.5
Note: MIC90 is the concentration at which 90% of isolates are inhibited. Data synthesized from multiple sources.[1][6][7]

Pharmacokinetic Properties: A Comparative Overview

Significant differences in the pharmacokinetic profiles of fluconazole, itraconazole, and voriconazole influence their clinical utility. Fluconazole is distinguished by its excellent oral bioavailability (>90%) and low protein binding, and it is primarily eliminated unchanged by the kidneys.[8][9] In contrast, itraconazole and voriconazole are extensively metabolized by the liver and exhibit higher protein binding.[2][8] The bioavailability of itraconazole is variable, whereas voriconazole's pharmacokinetics are non-linear, meaning that dose increases can lead to disproportionately larger increases in plasma concentrations.[10]

ParameterFluconazoleItraconazoleVoriconazole
Oral Bioavailability >90%[8]Variable (55%)~96%[8]
Plasma Protein Binding ~12%[3]~99%~58%
Elimination Half-life (hours) ~30[1]24-42~6 (dose-dependent)[11]
Primary Route of Elimination Renal (unchanged)[8]Hepatic Metabolism (CYP3A4)[2]Hepatic Metabolism (CYP2C19, CYP2C9, CYP3A4)[11]
CSF Penetration Good[8]PoorGood
Data compiled from various preclinical and clinical studies.

Clinical Efficacy and Safety Profile

Clinical trials have established the efficacy of fluconazole in treating a variety of fungal infections, particularly those caused by Candida species.[12][13] For instance, in systemic Candida albicans infections, clinical and mycological response rates have been reported to be 62% and 65%, respectively.[13] However, for invasive aspergillosis, voriconazole is the preferred azole due to fluconazole's lack of activity.[3]

A meta-analysis of randomized clinical trials in patients undergoing hematopoietic stem cell transplantation suggested that while fluconazole is effective for prophylaxis, other agents like voriconazole and itraconazole may be superior in preventing all invasive fungal infections (IFI), though not necessarily proven candidiasis.

In terms of safety, azoles as a class are associated with hepatotoxicity, gastrointestinal disturbances, and drug-drug interactions due to their inhibition of cytochrome P450 enzymes.[14][15] Fluconazole is generally considered to have a lower risk of hepatotoxicity compared to itraconazole and voriconazole, likely due to its primary renal excretion.[14] Voriconazole has been associated with a moderate to high risk of liver function abnormalities, reported in up to 12% of adults in clinical trials.[14] Gastrointestinal side effects are common but typically manageable across all three agents.[14][16]

Adverse Effect ProfileFluconazoleItraconazoleVoriconazole
Hepatotoxicity Lower risk, reversible[14]Modest risk[14]Moderate to high risk, reversible[14]
Gastrointestinal Effects Mild, occasional nausea/vomiting[14]Nausea, vomiting, diarrhea[16]Mild, occasional nausea/vomiting[14]
QT Prolongation Low riskRisk, especially with interacting drugsRisk, especially with interacting drugs
Drug-Drug Interactions (CYP Inhibition) Moderate (CYP2C9, CYP2C19, CYP3A4)[2]Potent (CYP3A4)[11]Potent (CYP2C19, CYP2C9, CYP3A4)[11]
This table provides a qualitative summary of common adverse effects.

Experimental Protocols

Antifungal Susceptibility Testing Workflow

The determination of MICs is a critical preclinical step in evaluating new antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for broth dilution antifungal susceptibility testing of yeasts.

start Start: Pure Fungal Isolate prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Fungal Suspension prep_inoculum->inoculate dilute_drug Prepare Serial Dilutions of Antifungal Agent in Microtiter Plate dilute_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End: Determine Susceptibility (S, I, R) based on breakpoints read_mic->end

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Detailed Methodology: Broth Microdilution (Adapted from CLSI M27)

  • Inoculum Preparation: Fungal isolates are grown on agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: The antifungal agent is serially diluted (typically two-fold) in RPMI 1640 medium within a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined by visual inspection or using a spectrophotometer to identify the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control well.

Logical Relationships in Drug Development

The journey of an antifungal agent from discovery to clinical use is a complex, multi-stage process. Preclinical studies are foundational, providing the initial data on mechanism, efficacy, and safety that are required to justify advancing to human clinical trials.

cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_approval Regulatory & Post-Market Discovery Drug Discovery & Lead Optimization InVitro In Vitro Studies (MIC, Mechanism) Discovery->InVitro InVivo In Vivo Animal Models (Efficacy, PK/PD, Toxicology) InVitro->InVivo Phase1 Phase I (Safety, PK in Humans) InVivo->Phase1 IND Submission Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety Comparison) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA) Phase3->Approval NDA Submission PostMarket Phase IV (Post-market Surveillance) Approval->PostMarket

Caption: The antifungal drug development and approval pathway.

Conclusion

Fluconazole remains a valuable and widely used antifungal agent, particularly for infections caused by susceptible Candida species, owing to its favorable pharmacokinetic profile and established track record of safety and efficacy.[9][12] However, its limited spectrum of activity and the emergence of resistance necessitate the use of second-generation triazoles like voriconazole and itraconazole in many clinical scenarios.[3][8] Voriconazole offers more potent and broader in vitro activity, including against Aspergillus species and some fluconazole-resistant yeasts, but requires careful management due to its potential for hepatotoxicity and complex pharmacokinetics.[4][14] The choice between these agents must be guided by the specific fungal pathogen, its susceptibility profile, the site of infection, and patient-specific factors such as organ function and potential drug-drug interactions. Continued research and development are essential to address the ongoing challenges of invasive fungal diseases.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.